3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol
Description
The exact mass of the compound 3,4-Dihydro-2H-1,4-benzoxazin-6-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-6-1-2-8-7(5-6)9-3-4-11-8/h1-2,5,9-10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWIVWKTKZAORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180671 | |
| Record name | 2H-1,4-Benzoxazin-6-ol, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26021-57-8 | |
| Record name | 6-Hydroxybenzomorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26021-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,4-Benzoxazin-6-ol, 3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026021578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1,4-Benzoxazin-6-ol, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1,4-benzoxazin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.089 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYBENZOMORPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77OXT3492A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Dihydro-2H-benzo[b]oxazin-6-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol, a key heterocyclic scaffold in medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its significant role as a precursor for potent 5-HT6 receptor antagonists.
Core Properties of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol
CAS Number: 26021-57-8
Molecular Formula: C₈H₉NO₂
Molecular Weight: 151.16 g/mol [1][2][3]
This compound is a foundational structure for the development of various therapeutic agents, particularly those targeting the central nervous system.[1]
Physicochemical and Spectroscopic Data
| Identifier | Value |
| CAS Number | 26021-57-8[1][2][3] |
| PubChem CID | 117709[2] |
| EC Number | 247-415-5[5] |
| MDL Number | MFCD00600394[2] |
| InChI Key | HWWIVWKTKZAORO-UHFFFAOYSA-N[1] |
| Spectroscopic Data | Values |
| ¹H NMR (DMSO-d₆) | δ 8.48 (s, 1H), 6.37 (d, 1H, J = 8.47 Hz), 5.96 (d, 1H, J = 2.75 Hz), 5.82 (dd, 1H, J = 8.44, 2.76 Hz), 3.97 (t, 2H, J = 4.38 Hz), 3.18 (t, 2H, J = 4.31 Hz)[4] |
| ¹³C NMR (DMSO-d₆) | δ 152.2, 136.6, 135.8, 116.7, 103.8, 102.0, 65.0, 47.2[4] |
| ES-HRMS | [M+H]⁺ measured at 152.0711 (calculated for C₈H₁₀NO₂, 152.0712)[4] |
Synthesis and Purification
The primary route for the synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol involves the reduction of its lactam precursor, 6-Hydroxy-2H-benzo[b]oxazin-3(4H)-one.[1][4]
Experimental Protocol: Synthesis
Objective: To synthesize 3,4-Dihydro-2H-benzo[b]oxazin-6-ol via the reduction of 6-Hydroxy-2H-benzo[b]oxazin-3(4H)-one.[4]
Materials:
-
6-Hydroxy-2H-benzo[b]oxazin-3(4H)-one
-
Tetrahydrofuran (THF), anhydrous
-
1 M Borane-THF solution
-
Methanol
-
Ethyl acetate (EtOAc)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 6-Hydroxy-2H-benzo[b]oxazin-3(4H)-one (e.g., 0.39 g, 2.35 mmol) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 1 M borane-THF solution (e.g., 7.05 mL, 7.05 mmol) dropwise to the stirred solution over a period of 5 minutes.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.
-
Upon reaction completion (monitored by TLC), carefully quench the excess borane by the slow addition of methanol at 0 °C.
-
Remove the solvents by distillation under reduced pressure.
-
Extract the crude product with ethyl acetate.
-
Combine the organic layers and evaporate the solvent to afford pure 3,4-Dihydro-2H-benzo[b]oxazin-6-ol as an oil.[4]
Experimental Workflow: Synthesis and Purification
Biological Significance: A Scaffold for 5-HT₆ Receptor Antagonists
The 3,4-dihydro-2H-benzo[b]oxazine nucleus is a privileged scaffold in medicinal chemistry, particularly for the development of potent and selective 5-HT₆ receptor antagonists.[1] These antagonists are being investigated for their potential therapeutic effects in cognitive disorders.[6]
5-HT₆ Receptor Signaling Pathway
The 5-HT₆ receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gs alpha subunit. Activation of the receptor by serotonin (5-HT) leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which is involved in neuronal plasticity and memory. Antagonists of the 5-HT₆ receptor block this signaling cascade.
Quantitative Biological Data of Derivatives
Numerous derivatives of 3,4-dihydro-2H-benzo[b]oxazine have been synthesized and evaluated for their binding affinity to the 5-HT₆ receptor. A Quantitative Structure-Activity Relationship (QSAR) study on a series of these derivatives has provided valuable insights into the structural requirements for potent antagonism.[7]
| Compound Derivative | Structure | 5-HT₆ Binding Affinity (pKi) |
| Derivative 1 | R = H | 7.96 |
| Derivative 2 | R = 2-Cl | 8.15 |
| Derivative 3 | R = 3-Cl | 8.30 |
| Derivative 4 | R = 4-Cl | 8.10 |
| Derivative 5 | R = 2-F | 8.00 |
| Derivative 6 | R = 3-F | 8.22 |
| Derivative 7 | R = 4-F | 8.05 |
| Derivative 8 | R = 2-CH₃ | 8.40 |
| Derivative 9 | R = 3-CH₃ | 8.52 |
| Derivative 10 | R = 4-CH₃ | 8.30 |
| Derivative 11 | R = 2-OCH₃ | 8.60 |
| Derivative 12 | R = 3-OCH₃ | 8.70 |
| Derivative 13 | R = 4-OCH₃ | 8.46 |
| Derivative 14 | R = 2-CF₃ | 7.89 |
| Derivative 15 | R = 3-CF₃ | 8.00 |
| Data sourced from a QSAR study on 3,4-dihydro-2H-benzo[4][8]oxazine derivatives.[7] The core structure is a sulfonylated derivative of 3,4-dihydro-2H-benzo[b]oxazine. |
Experimental Protocols for Biological Evaluation
Radioligand Binding Assay for 5-HT₆ Receptor
Objective: To determine the binding affinity of test compounds for the 5-HT₆ receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT₆ receptor
-
[³H]LSD (lysergic acid diethylamide) as the radioligand
-
Test compounds (derivatives of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol)
-
Non-specific binding control (e.g., unlabeled serotonin or another high-affinity ligand)
-
Assay buffer
-
Scintillation fluid and counter
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the 5-HT₆ receptor.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]LSD.
-
Add varying concentrations of the test compound to displace the radioligand.
-
Include wells for total binding (only [³H]LSD and membranes) and non-specific binding (membranes, [³H]LSD, and a high concentration of an unlabeled ligand).
-
Incubate the plates to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]LSD binding) and subsequently calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
In Vivo Evaluation: Novel Object Recognition (NOR) Test
Objective: To assess the pro-cognitive effects of 5-HT₆ receptor antagonists in a rodent model.[9]
Principle: This test is based on the natural tendency of rodents to explore a novel object more than a familiar one. Improved memory is reflected in a greater preference for the novel object.
Procedure:
-
Habituation: Acclimate the animals to the testing arena in the absence of any objects.
-
Training (Familiarization) Phase: Place the animal in the arena with two identical objects and allow it to explore for a set period.
-
Inter-trial Interval: Remove the animal from the arena for a specific duration. During this time, administer the test compound or vehicle.
-
Testing Phase: Return the animal to the arena, where one of the familiar objects has been replaced with a novel object.
-
Data Analysis: Record the time spent exploring each object. Calculate a discrimination index (e.g., (time with novel object - time with familiar object) / total exploration time). A higher index for the compound-treated group compared to the vehicle group suggests a pro-cognitive effect.
Experimental Workflow: Biological Evaluation
Conclusion
3,4-Dihydro-2H-benzo[b]oxazin-6-ol is a valuable and versatile chemical entity. Its straightforward synthesis and the amenability of its structure to chemical modification have established it as a cornerstone for the development of novel 5-HT₆ receptor antagonists. The extensive research into its derivatives underscores the therapeutic potential of this chemical class in addressing cognitive deficits associated with various neurological and psychiatric disorders. This guide provides the foundational technical information required for researchers to further explore and exploit the properties of this important heterocyclic compound.
References
- 1. 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol | 26021-57-8 | Benchchem [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. 3,4-Dihydro-2H-Benzo[B][1,4]Oxazin-6-Ol - Protheragen [protheragen.ai]
- 4. 3,4-dihydro-2H-1,4-benzoxazin-6-ol synthesis - chemicalbook [chemicalbook.com]
- 5. labsolu.ca [labsolu.ca]
- 6. 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives as 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
3,4-Dihydro-2H-benzo[b]oxazin-6-ol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol, a key heterocyclic scaffold in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those targeting the serotonergic system.
Core Compound Data
The fundamental physicochemical properties of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol are summarized below, providing essential information for its handling, characterization, and application in experimental settings.
| Property | Value | Citations |
| Molecular Formula | C₈H₉NO₂ | [1][2][3][4] |
| Molecular Weight | 151.16 g/mol | [2][3][4][5] |
| CAS Number | 26021-57-8 | [1][2][3] |
| Appearance | Oil | [6] |
| Purity | Typically ≥95% | [2][4] |
Experimental Protocols
A reliable and reproducible synthesis protocol is crucial for obtaining high-quality material for research purposes. The following section details a common method for the synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol, including characterization data.
Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol
A prevalent method for the synthesis of this compound involves the reduction of the corresponding lactam, 6-Hydroxy-2H-benzo[b]oxazin-3(4H)-one.[3][6]
Materials:
-
6-Hydroxy-2H-benzo[b][3][7]oxazin-3(4H)-one (starting material)
-
1 M Borane-tetrahydrofuran complex solution (borane-THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 6-Hydroxy-2H-benzo[b][3][7]oxazin-3(4H)-one (e.g., 0.39 g, 2.35 mmol) in anhydrous tetrahydrofuran (THF).[6]
-
Cool the reaction mixture to 0 °C using an ice bath.[6]
-
Slowly add 1 M borane-THF solution (e.g., 7.05 mL, 7.05 mmol) dropwise to the stirred solution over a period of 5 minutes.[6]
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.[6]
-
Upon reaction completion (which can be monitored by thin-layer chromatography), carefully quench the excess borane by the slow addition of methanol at 0 °C.[6]
-
Remove the solvent by distillation under reduced pressure.[6]
-
Extract the crude product with ethyl acetate.[6]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4-dihydro-2H-benzo[b][3][7]oxazin-6-ol as an oil. The product can be obtained in quantitative yield.[6]
Characterization Data: [6]
-
¹H NMR (DMSO-d₆): δ 8.48 (s, 1H), 6.37 (d, 1H, J = 8.47 Hz), 5.96 (d, 1H, J = 2.75 Hz), 5.82 (dd, 1H, J = 8.44, 2.76 Hz), 3.97 (t, 2H, J = 4.38 Hz), 3.18 (t, 2H, J = 4.31 Hz).
-
¹³C NMR (DMSO-d₆): δ 152.2, 136.6, 135.8, 116.7, 103.8, 102.0, 65.0, 47.2.
-
High-Resolution Mass Spectrometry (ES-HRMS): m/z [M+H]⁺ calculated for C₈H₁₀NO₂: 152.0712; found: 152.0711.
Biological Context and Signaling Pathways
Derivatives of the 3,4-dihydro-2H-benzo[b][3][7]oxazine scaffold have been extensively investigated as potent antagonists of the 5-HT₆ receptor.[5] The 5-HT₆ receptor is a G-protein coupled receptor primarily expressed in the central nervous system and is a significant target for the treatment of cognitive disorders. The signaling pathway associated with the 5-HT₆ receptor is complex and involves multiple downstream effectors.
The canonical pathway involves the coupling of the 5-HT₆ receptor to a Gs alpha subunit, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Beyond this primary pathway, the 5-HT₆ receptor has been shown to modulate other signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway and the mechanistic target of rapamycin (mTOR) pathway.
Below is a diagram illustrating the key signaling pathways associated with the 5-HT₆ receptor. Antagonists based on the 3,4-dihydro-2H-benzo[b][3][7]oxazine core would act to inhibit these downstream signaling events.
Caption: 5-HT6 Receptor Signaling Cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol | 26021-57-8 | Benchchem [benchchem.com]
- 4. Signalling pathways associated with 5-HT6 receptors: relevance for cognitive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,4-dihydro-2H-1,4-benzoxazin-6-ol synthesis - chemicalbook [chemicalbook.com]
- 7. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to 3,4-Dihydro-2H-benzo[b]oxazin-6-ol: Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the heterocyclic compound 3,4-Dihydro-2H-benzo[b]oxazin-6-ol. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.
Core Physical and Chemical Properties
3,4-Dihydro-2H-benzo[b]oxazin-6-ol, a member of the benzoxazine family, possesses a unique bicyclic structure that is a subject of interest in medicinal chemistry and materials science.[1] The physical and chemical properties of this compound are summarized below.
Structural and General Information
| Property | Value | Reference |
| IUPAC Name | 3,4-Dihydro-2H-1,4-benzoxazin-6-ol | [2] |
| CAS Number | 26021-57-8 | [3][4][5][6][7][8] |
| Molecular Formula | C₈H₉NO₂ | [3][4][5][7][8] |
| Molecular Weight | 151.16 g/mol | [3][4][5][7][8] |
| Appearance | Reported as an oil[3] or a black solid[2] | |
| Purity | Commercially available with ≥95% purity | [9][10] |
Physicochemical Data
| Property | Predicted Value |
| Boiling Point | 334.7 ± 42.0 °C |
| Density | 1.241 ± 0.06 g/cm³ |
| pKa | 10.85 ± 0.20 |
| LogP | 0.219 |
| Water Solubility | 19 g/L at 20°C |
Note: The predicted values are sourced from chemical databases and should be confirmed by experimental analysis.
Spectral Data
Detailed spectral analyses are crucial for the identification and characterization of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.
| Spectrum Type | Data | Reference |
| ¹H NMR (DMSO-d₆) | δ 8.48 (s, 1H), 6.37 (d, 1H, J = 8.47 Hz), 5.96 (d, 1H, J = 2.75 Hz), 5.82 (dd, 1H, J = 8.44, 2.76 Hz), 3.97 (t, 2H, J = 4.38 Hz), 3.18 (t, 2H, J = 4.31 Hz) | [3] |
| ¹³C NMR (DMSO-d₆) | δ 152.2, 136.6, 135.8, 116.7, 103.8, 102.0, 65.0, 47.2 | [3] |
| Mass Spectrometry | ES-HRMS [M+H]⁺: 152.0711 (calculated for C₈H₁₀NO₂) | [3][11] |
Synthesis and Experimental Protocols
The synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol is most commonly achieved through the reduction of its lactam precursor, 6-Hydroxy-2H-benzo[b][3][4]oxazin-3(4H)-one.[1][3]
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.
Detailed Experimental Protocol
Materials:
-
6-Hydroxy-2H-benzo[b][3][4]oxazin-3(4H)-one (starting material)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Borane-tetrahydrofuran complex solution
-
Methanol
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask, dissolve 6-Hydroxy-2H-benzo[b][3][4]oxazin-3(4H)-one (e.g., 0.39 g, 2.35 mmol) in anhydrous THF.[3]
-
Cool the solution to 0°C in an ice bath.[3]
-
Slowly add a 1 M solution of borane-THF complex (e.g., 7.05 mL, 7.05 mmol) dropwise over a period of 5 minutes.[3]
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.[3]
-
Carefully quench the excess borane by the slow addition of methanol.[3]
-
Remove the solvent by distillation under reduced pressure.[3]
-
Extract the crude product with ethyl acetate.[3]
-
The resulting product, 3,4-Dihydro-2H-benzo[b]oxazin-6-ol, is obtained as an oil in quantitative yield.[3]
Biological Context and Signaling Pathways
Derivatives of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol have shown significant biological activity, particularly as antagonists of the 5-HT₆ receptor and as potential anticancer agents.[1] The latter is of particular interest in the context of hypoxia, a common feature of solid tumors.
Role in Hypoxia-Inducible Factor (HIF) Signaling
Hypoxia triggers a cellular response primarily mediated by the Hypoxia-Inducible Factor (HIF) signaling pathway.[12][13] This pathway is crucial for tumor survival and angiogenesis.[1][12] Benzoxazine derivatives have been investigated for their ability to modulate this pathway. A simplified representation of the HIF-1 signaling pathway is provided below.
Under normal oxygen conditions (normoxia), the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) protein, ubiquitination, and subsequent degradation by the proteasome.[13] In hypoxic conditions, this degradation is inhibited, allowing HIF-1α to translocate to the nucleus, dimerize with HIF-1β, and bind to hypoxia-response elements (HREs) in the promoters of target genes.[12][13] This leads to the transcription of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF), and cell cycle regulation, such as p21.[1][14][15] Derivatives of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol are being explored for their potential to inhibit this pathway, thereby reducing tumor growth and survival.
5-HT₆ Receptor Antagonism
Derivatives of 3,4-dihydro-2H-benzo[3][4]oxazine have been synthesized and identified as potent antagonists of the serotonin 5-HT₆ receptor.[16] This receptor is primarily expressed in the central nervous system and is a target for cognitive enhancement in neurodegenerative diseases.[4][17] Antagonism of the 5-HT₆ receptor can modulate the release of other neurotransmitters, such as acetylcholine and glutamate, which are crucial for learning and memory.[4] The general mechanism of 5-HT₆ receptor signaling and its antagonism is depicted below.
References
- 1. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-dihydro-2H-1,4-benzoxazin-6-ol CAS#: 26021-57-8 [amp.chemicalbook.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. VEGF Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol | 26021-57-8 | Benchchem [benchchem.com]
- 7. 3,4-Dihydro-2H-Benzo[B][1,4]Oxazin-6-Ol - Protheragen [protheragen.ai]
- 8. americanelements.com [americanelements.com]
- 9. cusabio.com [cusabio.com]
- 10. labsolu.ca [labsolu.ca]
- 11. 3,4-dihydro-2H-1,4-benzoxazin-6-ol synthesis - chemicalbook [chemicalbook.com]
- 12. Hypoxia-inducible factor - Wikipedia [en.wikipedia.org]
- 13. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Examination of the expanding pathways for the regulation of p21 expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
Spectroscopic and Synthetic Profile of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the heterocyclic compound 3,4-Dihydro-2H-benzo[b]oxazin-6-ol. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. A comprehensive experimental protocol for its synthesis and data acquisition is also presented, alongside a workflow visualization to elucidate the synthetic pathway.
Spectroscopic Data Summary
The empirical formula for 3,4-Dihydro-2H-benzo[b]oxazin-6-ol is C₈H₉NO₂ with a molecular weight of 151.16 g/mol .[1] The spectroscopic data presented below has been compiled from verified sources to ensure accuracy and reliability for research and development applications.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra were recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data for 3,4-Dihydro-2H-benzo[b]oxazin-6-ol
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.48 | s | - | 1H | Ar-OH |
| 6.37 | d | 8.47 | 1H | Ar-H |
| 5.96 | d | 2.75 | 1H | Ar-H |
| 5.82 | dd | 8.44, 2.76 | 1H | Ar-H |
| 3.97 | t | 4.38 | 2H | O-CH₂ |
| 3.18 | t | 4.31 | 2H | N-CH₂ |
| Source: ChemicalBook[2] |
Table 2: ¹³C NMR Spectroscopic Data for 3,4-Dihydro-2H-benzo[b]oxazin-6-ol
| Chemical Shift (δ) ppm | Assignment |
| 152.2 | C-OH |
| 136.6 | Ar-C |
| 135.8 | Ar-C |
| 116.7 | Ar-CH |
| 103.8 | Ar-CH |
| 102.0 | Ar-CH |
| 65.0 | O-CH₂ |
| 47.2 | N-CH₂ |
| Source: ChemicalBook[2] |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry was conducted using electrospray ionization (ES-HRMS).
Table 3: High-Resolution Mass Spectrometry Data
| Ion | Theoretical m/z | Measured m/z |
| [M+H]⁺ | C₈H₁₀NO₂ | 152.0711 |
| Source: ChemicalBook[2] |
Infrared (IR) Spectroscopy Data
While a specific full spectrum for 3,4-Dihydro-2H-benzo[b]oxazin-6-ol is not provided in the cited literature, the characteristic absorption bands for the benzoxazine ring structure are well-documented.
Table 4: Characteristic IR Absorption Bands for Benzoxazine Ring System
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | O-H stretch (phenolic) |
| ~3050-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (CH₂) |
| ~1600, ~1500 | Aromatic C=C skeletal vibrations |
| ~1230 | Asymmetric C-O-C stretch of oxazine ring |
| ~1030 | Symmetric C-O-C stretch of oxazine ring |
| ~950-920 | Benzene ring with attached oxazine ring |
| Source: Inferred from related benzoxazine structures[2][3][4][5] |
Experimental Protocols
The following section details the synthetic procedure for 3,4-Dihydro-2H-benzo[b]oxazin-6-ol, which also serves as the context for the acquisition of the above spectroscopic data.
Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol
The synthesis is achieved through the reduction of 6-Hydroxy-2H-benzo[b][2][6]oxazin-3(4H)-one.[2]
Materials:
-
6-Hydroxy-2H-benzo[b][2][6]oxazin-3(4H)-one (0.39 g, 2.35 mmol)
-
1 M Borane-tetrahydrofuran complex solution (borane-THF) (7.05 mL, 7.05 mmol)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
Procedure:
-
6-Hydroxy-2H-benzo[b][2][6]oxazin-3(4H)-one was dissolved in tetrahydrofuran (THF).
-
The solution was cooled to 0 °C in an ice bath.
-
A 1 M solution of borane-THF (7.05 mL) was added dropwise over a period of 5 minutes.
-
Following the addition, the reaction mixture was allowed to warm to room temperature and was stirred overnight.
-
Upon completion of the reaction, the excess borane was quenched by the careful, dropwise addition of methanol.
-
The solvent was subsequently removed by distillation under reduced pressure.
-
The crude product was extracted with ethyl acetate (EtOAc) to yield pure 3,4-Dihydro-2H-benzo[b][2][6]oxazin-6-ol as an oil in quantitative yield (0.34 g).[2]
Data Acquisition:
-
NMR: ¹H and ¹³C NMR spectra were recorded on a spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.
-
MS: Electrospray high-resolution mass spectrometry (ES-HRMS) was used to determine the exact mass of the [M+H]⁺ ion.[2]
Visualization of Synthetic Workflow
The synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol can be visualized as a multi-step chemical process. The following diagram, generated using the DOT language, illustrates the workflow from starting material to final product.
Caption: Synthetic workflow for 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.
References
The Genesis of a Privileged Scaffold: A Technical Guide to the History, Chemistry, and Discovery of 1,4-Benzoxazines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical context, discovery, and evolving chemistry of the 1,4-benzoxazine core. This heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous bioactive compounds. This document provides a comprehensive overview of its journey from initial synthesis to its role in modern drug development, complete with detailed experimental protocols, quantitative data, and visualizations of key biological pathways.
A Landmark in Heterocyclic Chemistry: The Discovery of the 1,4-Benzoxazine Core
The first documented synthesis of the 1,4-benzoxazine ring system was reported in the scientific literature in 1959.[1] This seminal work laid the groundwork for decades of research into the synthesis and biological evaluation of this versatile scaffold. It is important to distinguish the 1,4-benzoxazine isomer from the related 1,3-benzoxazine, the first synthesis of which was reported by Holly and Cope in 1944 through a Mannich-type condensation.[1]
The foundational method for constructing the 3,4-dihydro-2H-1,4-benzoxazine scaffold involved the condensation of 2-aminophenols with α-haloketones or 1,2-dihaloethanes.[1] While groundbreaking, these early approaches were often hampered by harsh reaction conditions, such as high temperatures and long reaction times, and frequently resulted in variable and modest yields.[1]
The Evolution of Synthesis: From Classical to Contemporary Methods
The limitations of early synthetic routes spurred the development of more efficient and versatile methodologies for constructing the 1,4-benzoxazine core. Modern approaches often utilize catalytic systems to achieve higher yields, milder reaction conditions, and greater tolerance of various functional groups.
Classical Synthesis: Condensation of 2-Aminophenols
The archetypal synthesis of 3,4-dihydro-2H-1,4-benzoxazines is the reaction of a 2-aminophenol with a 1,2-dihaloethane, typically 1,2-dibromoethane. This reaction proceeds via a nucleophilic substitution mechanism.
Experimental Protocol: Synthesis of 3,4-dihydro-2H-1,4-benzoxazine (A Representative Classical Approach)
-
Materials:
-
2-Aminophenol (1.0 equiv.)
-
1,2-Dibromoethane (1.2 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv.)
-
Acetone or Ethanol (solvent)
-
-
Procedure:
-
A mixture of 2-aminophenol and potassium carbonate in acetone or ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
1,2-Dibromoethane is added to the stirred suspension.
-
The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3,4-dihydro-2H-1,4-benzoxazine.
-
Modern Synthetic Methodologies
A powerful modern strategy for the synthesis of 1,4-benzoxazines is the copper-catalyzed intramolecular N-arylation, a type of Ullmann condensation.[1] This method typically involves the initial reaction of a 2-halophenol with an ethanolamine derivative to form a 2-(2-haloaryloxy)ethanamine intermediate, which then undergoes intramolecular cyclization in the presence of a copper catalyst.[1]
Experimental Protocol: Copper-Catalyzed Synthesis of N-Substituted 2H-1,4-Benzoxazin-3(4H)-ones
-
Materials:
-
Substituted 2-halophenol (1.0 mmol)
-
2-Chloroacetamide derivative (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Dioxane (5 mL)
-
-
Procedure:
-
To a solution of the 2-halophenol and the 2-chloroacetamide derivative in dioxane, copper(I) iodide and potassium carbonate are added.
-
The resulting mixture is stirred at 100 °C for 12-24 hours, with the reaction progress monitored by TLC.
-
After the reaction is complete, the solvent is evaporated under reduced pressure.
-
The residue is then purified by column chromatography on silica gel (using a mixture of petroleum ether and ethyl acetate as the eluent) to yield the desired N-substituted 2H-1,4-benzoxazin-3(4H)-one.[1]
-
Recent advancements have led to the development of one-pot tandem reactions that allow for the efficient construction of complex 1,4-benzoxazine derivatives from simple starting materials, often without the need for transition metal catalysts.[2] These methods offer advantages in terms of step economy and reduced waste generation.
Experimental Protocol: One-Pot Synthesis of 1,4-Benzoxazine Derivatives from α-Aminocarbonyls
-
Materials:
-
α-Aminocarbonyl compound (1.0 equiv.)
-
Base (e.g., triethylamine) (1.0 equiv.)
-
Acid (e.g., acetic acid) (3.0 equiv.)
-
Ethanol (solvent)
-
-
Procedure:
-
The α-aminocarbonyl compound, base, and acid are combined in ethanol in a sealed tube.
-
The reaction mixture is heated to 100 °C for 3 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography to afford the desired 1,4-benzoxazine derivative. This method can achieve yields of up to 83%.[2]
-
Quantitative Data on 1,4-Benzoxazine Synthesis
The following table summarizes representative quantitative data for various synthetic methods, highlighting the improvements in yield and reaction conditions over time.
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Classical Condensation | 2-Aminophenol, 1,2-Dibromoethane | K₂CO₃ | Acetone | Reflux | 12-24 | Variable (often <50) |
| Ullmann-Type Coupling | 2-Halophenol, 2-Chloroacetamide | CuI (10 mol%) / K₂CO₃ | Dioxane | 100 | 12-24 | 70-95 |
| One-Pot Tandem Reaction | α-Aminocarbonyl | Et₃N / AcOH | Ethanol | 100 | 3 | up to 83 |
| Biocatalytic Cascade | Phenolic acid, α-amino acid | Immobilized Lipase & Tyrosinase | - | Mild | - | Acceptable to high |
Biological Significance and Signaling Pathways
1,4-Benzoxazine derivatives exhibit a remarkable breadth of biological activities, making them a "privileged scaffold" in drug discovery. Their mechanisms of action often involve interaction with specific cellular pathways.
Antimicrobial Activity: Inhibition of DNA Gyrase
Certain 1,4-benzoxazine derivatives display potent antimicrobial properties by targeting bacterial DNA gyrase, an essential enzyme for DNA replication.[3] By inhibiting this enzyme, these compounds disrupt bacterial DNA processes, leading to cell death.[4]
Neuroprotection: Combating Oxidative Stress
Several 8-amino-1,4-benzoxazine derivatives have been identified as potent neuroprotective agents due to their antioxidant properties.[5][6] They function by mitigating oxidative stress-mediated neuronal degeneration, a key pathological feature in many neurodegenerative diseases.
Ferroptosis Inhibition: Radical-Trapping Antioxidant Activity
More recently, novel benzo[b][1][7]oxazine derivatives have been discovered as inhibitors of ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation. These compounds act as radical-trapping antioxidants (RTAs), effectively neutralizing lipid peroxyl radicals and preventing the cascade of events that leads to ferroptotic cell death.
Conclusion
The journey of 1,4-benzoxazine chemistry, from its discovery in 1959 to its current status as a privileged scaffold in drug development, is a testament to the power of synthetic innovation. The evolution from harsh, low-yielding classical methods to elegant and efficient modern syntheses has unlocked access to a vast chemical space of derivatives with a wide array of biological activities. The ability of the 1,4-benzoxazine core to interact with diverse biological targets, including bacterial enzymes and key regulators of cell death pathways, ensures its continued prominence in the quest for novel therapeutics. This guide provides a foundational understanding for researchers poised to further explore and exploit the remarkable potential of this enduring heterocyclic system.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.unitus.it [dspace.unitus.it]
The Dihydrobenzoxazine Core: A Scaffolding for Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dihydrobenzoxazine core, a heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action associated with dihydrobenzoxazine derivatives, with a focus on their antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for professionals engaged in drug discovery and development.
Synthesis of the Dihydrobenzoxazine Core
The most common and versatile method for synthesizing 3,4-dihydro-2H-1,3-benzoxazines is the Mannich reaction. This one-pot condensation reaction typically involves a phenol, a primary amine, and formaldehyde. The flexibility of this synthesis allows for the introduction of a wide variety of substituents on both the phenolic and amine precursors, leading to a vast library of structurally diverse dihydrobenzoxazine derivatives. Greener synthesis methodologies, such as microwave-assisted synthesis, have also been developed to improve yields and reduce reaction times.
Antimicrobial Activity
Dihydrobenzoxazine derivatives have demonstrated significant activity against a wide spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2] The antimicrobial efficacy is influenced by the nature and position of substituents on the benzoxazine ring.
Table 1: Antimicrobial Activity of Selected Dihydrobenzoxazine Derivatives
| Compound/Derivative | Test Organism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |
| 2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl] phenol and 6,8-diisopropylspiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one | Acinetobacter baumannii | 43% and 27% growth inhibition at 32 µg/ml, respectively | [3] |
| 6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-one | Candida albicans | Fungicidal activity | [3] |
| Thionated-1,3-benzoxazine | Various fungal strains | Comparable to fluconazole | [1] |
| Compound 4e (a 2H-benzo[b][1][4]oxazin-3(4H)-one derivative) | E. coli | 22 mm zone of inhibition | [2][5] |
| Compound 4e | S. aureus | 20 mm zone of inhibition | [2][5] |
| Compound 4e | B. subtilis | 18 mm zone of inhibition | [2][5] |
Experimental Protocols: Antimicrobial Screening
A common method for evaluating the antimicrobial activity of dihydrobenzoxazine derivatives is the disc diffusion assay .[2]
Workflow for Disc Diffusion Assay
Minimum Inhibitory Concentration (MIC) Determination: The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is often determined using broth microdilution methods.[6]
Anticancer Activity
The dihydrobenzoxazine scaffold has proven to be a fertile ground for the discovery of novel anticancer agents.[7] Derivatives have shown cytotoxicity against a variety of human cancer cell lines, with some compounds exhibiting potent activity at nanomolar concentrations.
Table 2: Anticancer Activity of Selected Benzoxazine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Benzoxazinone derivatives | SK-RC-42, SGC7901, A549 | Varies | [8] |
| Di(het)arylmethane and Dibenzoxanthene Derivatives (5a) | HuTu 80 (duodenal adenocarcinoma) | 2.9 µM | [4] |
| Di(het)arylmethane and Dibenzoxanthene Derivatives (6a) | M-HeLa (cervical carcinoma) | 11 µM | [4] |
| Di(het)arylmethane and Dibenzoxanthene Derivatives (6a) | HuTu 80 (duodenal adenocarcinoma) | 1.7 µM | [4] |
Mechanism of Anticancer Action
Some benzoxazinone derivatives exert their anticancer effects by targeting the c-Myc oncogene.[8] These compounds can induce the formation of G-quadruplex structures in the c-Myc gene promoter, which in turn downregulates the expression of c-Myc mRNA.[8]
Signaling Pathway for c-Myc Inhibition
Experimental Protocols: Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of novel compounds against cancer cell lines.[9]
Workflow for MTT Assay
Anti-inflammatory Activity
Certain dihydrobenzoxazine derivatives have shown promising anti-inflammatory properties.[7] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6).
Table 3: Anti-inflammatory Activity of Selected Benzoxazine Derivatives
| Compound/Derivative | Assay | IC50 Value | Reference |
| Benzoxazolone derivative 3d | IL-6 inhibition | 5.43±0.51 μM | [10] |
| Benzoxazolone derivative 3g | IL-6 inhibition | 5.09±0.88 μM | [10] |
| Fluorinated benzofuran and dihydrobenzofuran derivatives | Nitric oxide inhibition | 2.4 to 5.2 µM | [11] |
| Naphtho[1,2-e][1][2]oxazine (4h) | Heat-induced hemolysis | 4.807 µg/mL | [12] |
| Naphtho[1,2-e][1][2]oxazine (4c) | Heat-induced hemolysis | 5.5 µg/mL | [12] |
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of some compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[13] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.
NF-κB Signaling Pathway Inhibition
References
- 1. ikm.org.my [ikm.org.my]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijfans.org [ijfans.org]
- 8. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Landscape of Benzoxazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzoxazine scaffold, a heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have emerged as promising candidates for the development of novel therapeutics across a spectrum of diseases, including cancer, microbial infections, and inflammatory disorders. This technical guide provides an in-depth overview of the current understanding of the therapeutic potential of benzoxazine derivatives, with a focus on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.
Anticancer Applications of Benzoxazine Derivatives
Benzoxazine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.
Mechanism of Action in Cancer Therapy
Several distinct mechanisms of action have been elucidated for the anticancer effects of benzoxazine derivatives:
-
Targeting the c-Myc G-Quadruplex: Certain benzoxazinone derivatives have been shown to inhibit the proliferation and migration of cancer cells by targeting and stabilizing the G-quadruplex structure in the promoter region of the c-Myc oncogene. This stabilization downregulates the expression of c-Myc mRNA, a key driver of cell proliferation, in a dose-dependent manner.[1]
-
Induction of Apoptosis: Many benzoxazine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. One derivative, 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine (ABO), has been found to inhibit oxidized low-density lipoprotein (oxLDL)-induced apoptosis in human umbilical vein endothelial cells (HUVECs) by suppressing the levels of integrin beta4, reactive oxygen species (ROS), NF-κB, and p53, as well as inhibiting the nuclear translocation of NF-κB.[2] Other derivatives have been shown to induce apoptosis by increasing the expression of p53 and caspase-3.[3] Some hybrids trigger apoptosis through the extrinsic pathway, evidenced by increased levels of caspases 3 and 8, and the tumor suppressor protein p53.[4]
-
Kinase Inhibition: Some substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives have shown inhibitory activity against kinases involved in cell signaling, such as HER2 and JNK1.[5]
-
Disruption of Cell Membrane Permeability: Certain benzoxazine derivatives exhibit potent cytotoxic activity by disrupting cell membrane permeability, which can trigger both inflammatory and non-inflammatory cell death mechanisms.[4][5]
Quantitative Anticancer Activity
The anticancer efficacy of various benzoxazine derivatives has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted 3,4-dihydro-2H-1,4-benzoxazines | |||
| Compound 2b | MCF-7 (Breast) | 2.27 | [5] |
| HCT-116 (Colon) | 4.44 | [5] | |
| Compound 4b | MCF-7 (Breast) | 3.26 | [5] |
| HCT-116 (Colon) | 7.63 | [5] | |
| Benzoxazinone Derivatives | |||
| Derivative 7 | HepG2, MCF-7, HCT-29 | < 10 | [3] |
| Derivative 15 | HepG2, MCF-7, HCT-29 | < 10 | [3] |
| 1,4-Benzoxazine-Isoxazole Hybrids | |||
| Not specified | Four human cancer cell lines | Not specified | [6] |
| Phortress Analogues (Benzoxazole core) | |||
| Compound 3m | HT-29, MCF7, A549, HepG2, C6 | Significant activity | [7] |
| Compound 3n | HT-29, MCF7, A549, HepG2, C6 | Significant activity | [7] |
| Benzoxazine-Purine Hybrids | |||
| Derivative 2 | MCF-7 (Breast) | 2.27 | [4] |
| HCT-116 (Colon) | 4.44 | [4] | |
| Eugenol-Derived Benzoxazines | |||
| 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e][5][8]oxazine | In vivo fibrosarcoma | Strongest activity | [9] |
Antimicrobial Applications of Benzoxazine Derivatives
Benzoxazine derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.
Mechanism of Antimicrobial Action
The antimicrobial activity of benzoxazine derivatives is attributed to several mechanisms, including:
-
Inhibition of Bacterial Protein Synthesis: Similar to oxazolidinones, some benzoxazine derivatives may inhibit bacterial protein synthesis at the initiation stage.
-
Disruption of Cell Membrane Integrity: The hydrophobic nature of the benzoxazine scaffold can lead to the disruption of the bacterial cell membrane, causing leakage of intracellular components and cell death.[10]
-
Electrostatic Interactions: The presence of amine and phenolic groups can lead to electrostatic interactions with the negatively charged bacterial cell surface, contributing to the antimicrobial effect.[10]
Quantitative Antimicrobial Activity
The antimicrobial potency of benzoxazine derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzoxazine-6-sulfonamides | |||
| 1a, 1b, 1c, 1e, 1h | Gram-positive & Gram-negative bacteria, Fungi | 31.25 - 62.5 | [11] |
| 2c, 2d, 2e, 2g, 2h, 2i, 2j, 2k, 2l | Gram-positive & Gram-negative bacteria, Fungi | 31.25 - 62.5 | [11] |
| Bio-based Benzoxazine (BOZ-Ola) | |||
| S. aureus | 5 | [10] | |
| 2H-benzo[b][5][11]oxazin-3(4H)-one Derivatives | |||
| Compound 4e | E. coli | Zone of Inhibition: 22 mm | [12][13] |
| S. aureus | Zone of Inhibition: 20 mm | [12][13] | |
| B. subtilis | Zone of Inhibition: 18 mm | [12][13] | |
| 1,3-Benzoxazine Derivatives | |||
| 2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl] phenol | Acinetobacter baumannii | 43% inhibition at 32 µg/mL | [14] |
| 6,8-diisopropylspiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one | Acinetobacter baumannii | 27% inhibition at 32 µg/mL | [14] |
Anti-inflammatory and Neuroprotective Applications
Benzoxazine derivatives also exhibit significant anti-inflammatory and neuroprotective properties.
Anti-inflammatory Mechanism
The anti-inflammatory effects of benzoxazine derivatives are often linked to the inhibition of key inflammatory mediators and signaling pathways:
-
Inhibition of Pro-inflammatory Cytokines and Enzymes: Certain derivatives have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and reduce the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[15]
-
Modulation of the NF-κB Pathway: As mentioned earlier, some benzoxazine derivatives can inhibit the NF-κB signaling pathway, which is a central regulator of inflammation.[2] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.
Neuroprotective Mechanism
The neuroprotective effects of benzoxazine derivatives are primarily attributed to their antioxidant properties and their ability to inhibit oxidative stress-mediated neuronal degeneration.[16] Specific 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines have been identified as potent neuroprotective agents with low intrinsic cytotoxicity.[16] One such derivative, a 3,3-diphenyl-substituted-1,4-benzoxazine, has shown efficacy in an animal model of excitotoxic lesions.[17]
Quantitative Anti-inflammatory and Neuroprotective Activity
| Compound/Derivative | Assay/Model | Activity | Reference |
| 2H-1,4-benzoxazin-3(4H)-one derivatives (e2, e16, e20) | LPS-induced BV-2 cells | Significant reduction of NO, IL-1β, IL-6, TNF-α | [15] |
| Benzoxazolone derivatives | |||
| Compound 3d | IL-6 inhibition | IC50: 5.43 ± 0.51 µM | [18] |
| Compound 3g | IL-6 inhibition | IC50: 5.09 ± 0.88 µM | [18] |
| Benzoxazinone-diclofenac hybrid (3d) | Carrageenan-induced paw edema | Potent anti-inflammatory and analgesic activity | [19] |
| 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines | In vitro oxidative stress | Potent neuroprotective activity | [16] |
| 3,3-diphenyl-substituted-1,4-benzoxazine derivative | In vivo excitotoxic lesions | Effective neuroprotection | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following are generalized protocols for key experiments cited in the literature on benzoxazine derivatives.
Synthesis of Benzoxazine Derivatives
A common method for synthesizing 1,3-benzoxazine derivatives is the Mannich-like condensation reaction.[20]
-
General Procedure: A phenolic compound, a primary amine, and paraformaldehyde are reacted in a suitable solvent (e.g., toluene or ethanol) or under solvent-free conditions. The reaction mixture is typically heated under reflux for several hours. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography. For example, to synthesize 2H-benzo[b][5][11]oxazin-3(4H)-one derivatives, 2-aminophenol is first reacted with chloroacetic acid. The resulting intermediate is then sulfonated with chlorosulfonic acid, followed by a nucleophilic substitution reaction with various aryl amines to yield the final products.[12][13]
Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzoxazine derivative and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination
The MIC of a compound can be determined using broth microdilution or agar dilution methods.
-
Broth Microdilution Protocol:
-
Prepare serial twofold dilutions of the benzoxazine derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
-
Agar Dilution Protocol:
-
Prepare a series of agar plates containing serial twofold dilutions of the benzoxazine derivative.
-
Spot-inoculate a standardized suspension of the test microorganism onto the surface of each agar plate.
-
Include a control plate without the compound.
-
Incubate the plates under appropriate conditions.
-
The MIC is the lowest concentration of the compound that prevents the growth of the microorganism.
-
Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Protocol:
-
Administer the benzoxazine derivative or a vehicle control to a group of rodents (e.g., rats or mice) via a suitable route (e.g., oral gavage).
-
After a specific time, induce inflammation by injecting a solution of carrageenan into the subplantar region of the hind paw.
-
Measure the paw volume or thickness at regular intervals using a plethysmometer or calipers.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
Signaling Pathways and Visualizations
The therapeutic effects of benzoxazine derivatives are often mediated by their interaction with specific cellular signaling pathways.
Conclusion and Future Directions
Benzoxazine derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation, coupled with their diverse mechanisms of action, underscores their potential for clinical translation. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as conducting comprehensive preclinical and clinical studies to evaluate their safety and efficacy in humans. The continued exploration of this chemical class holds significant promise for addressing unmet medical needs.
References
- 1. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of a benzoxazine derivative against oxidized LDL-induced apoptosis and the increases of integrin beta4, ROS, NF-kappaB and P53 in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. matilda.science [matilda.science]
- 7. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijfans.org [ijfans.org]
- 9. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 16. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mongoliajol.info [mongoliajol.info]
- 20. ikm.org.my [ikm.org.my]
The Emerging Role of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol in Advanced Polymer Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
The landscape of polymer chemistry is perpetually evolving, driven by the demand for high-performance, sustainable, and functional materials. Within this dynamic field, the exploration of novel monomers is paramount. 3,4-Dihydro-2H-benzo[b]oxazin-6-ol, a unique heterocyclic compound, is attracting growing interest for its potential to unlock new frontiers in materials science. This technical guide provides a comprehensive overview of its core role in polymer chemistry, with a particular focus on its synthesis, potential polymerization mechanisms, and prospective applications, tailored for researchers, scientists, and drug development professionals.
Introduction: A Tale of Two Isomers
Benzoxazines are a class of heterocyclic compounds that have carved a significant niche in polymer science, primarily as precursors to high-performance polybenzoxazine thermosets. These polymers are renowned for their exceptional thermal stability, low water absorption, and near-zero shrinkage during curing. However, the vast majority of research has centered on 1,3-benzoxazines , which are synthesized through a Mannich condensation reaction of a phenol, a primary amine, and formaldehyde.
This guide, however, focuses on a less-explored yet promising isomer: 3,4-Dihydro-2H-benzo[b]oxazin-6-ol , a 1,4-benzoxazine derivative. Its distinct molecular architecture, featuring a phenolic hydroxyl group, opens up unique avenues for polymerization and material design that differ significantly from its 1,3-benzoxazine counterparts.
Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol
The primary route for synthesizing 3,4-Dihydro-2H-benzo[b]oxazin-6-ol involves the reduction of a lactam precursor. A common starting material is 6-Hydroxy-2H-benzo[b]oxazin-3(4H)-one. The reduction of the amide carbonyl group within the oxazinone ring yields the desired dihydrobenzoxazine structure.
Experimental Protocol: A Representative Synthesis
A general procedure for the synthesis of 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol from 6-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one is as follows:
-
Dissolution: Dissolve 6-Hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one (e.g., 2.35 mmol) in tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C and slowly add a 1 M solution of borane-THF complex in THF (e.g., 7.05 mmol) dropwise over a period of 5 minutes.
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and stir overnight.
-
Quenching: Carefully quench the excess borane by the addition of methanol.
-
Isolation: Remove the solvent by distillation under reduced pressure.
-
Purification: Extract the crude product with ethyl acetate to afford pure 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol.
Polymerization Pathways and Potential Mechanisms
The presence of both a secondary amine within the oxazine ring and a phenolic hydroxyl group on the aromatic ring makes 3,4-Dihydro-2H-benzo[b]oxazin-6-ol a versatile monomer. Research indicates its potential involvement in ring-opening polymerization, a mechanism that could be initiated cationically.
One of the most exciting prospects for this monomer is its use in the creation of vitrimers .[1] Vitrimers are a novel class of polymers that exhibit properties of both thermosets and thermoplastics. At elevated temperatures, they can be reprocessed and reshaped, akin to thermoplastics, while maintaining the network integrity characteristic of thermosets at service temperatures. The hydroxyl group of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol is particularly useful in this context, as it can participate in dynamic covalent exchange reactions, which are the cornerstone of vitrimer behavior.[1]
Below is a conceptual workflow illustrating the potential polymerization and crosslinking of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol to form a vitrimeric network.
Properties and Applications of Derived Polymers
While extensive quantitative data on polymers derived specifically from 3,4-Dihydro-2H-benzo[b]oxazin-6-ol is still emerging, the inherent properties of the benzoxazine family suggest a promising profile. The resulting polymers are anticipated to exhibit:
-
High Thermal Stability: A hallmark of polybenzoxazines.
-
Low Water Absorption: Due to the hydrophobic nature of the backbone.
-
Good Mechanical Properties: Arising from the rigid aromatic structures.
-
Sustainability: The potential to synthesize bio-based derivatives from renewable resources is an active area of research.[1]
The unique functionality of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol opens the door to a range of advanced applications:
-
Reprocessable Thermosets and Adhesives: The vitrimer capability allows for the healing of damages and the recycling of thermoset materials.
-
High-Performance Composites: For aerospace and automotive industries where thermal and mechanical robustness are critical.
-
Functional Coatings: The phenolic hydroxyl group provides a site for further chemical modification to impart specific surface properties.
Relevance to Drug Development
For professionals in drug development, the dihydrobenzoxazine core is a "privileged scaffold" in medicinal chemistry.[1] This is due to its presence in numerous biologically active molecules. Derivatives of 3,4-dihydro-2H-benzo[b]oxazine have been investigated for a variety of therapeutic applications, including as potent 5-HT₆ receptor antagonists.[1] The synthetic versatility of the 3,4-Dihydro-2H-benzo[b]oxazin-6-ol scaffold allows for the creation of a wide array of derivatives, making it a valuable building block for designing complex molecular architectures with potential pharmacological activity.[1]
The following diagram illustrates the logical relationship of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol as a versatile building block.
Future Outlook
3,4-Dihydro-2H-benzo[b]oxazin-6-ol stands at the cusp of making a significant impact on polymer chemistry. Its unique structure, combining the robust benzoxazine backbone with a reactive hydroxyl group, offers a compelling platform for the design of next-generation materials. Further research is needed to fully elucidate its polymerization kinetics, characterize the resulting polymers in detail, and optimize its application in areas such as vitrimers and sustainable composites. The dual relevance of its core structure in both materials science and medicinal chemistry underscores its importance as a versatile and valuable chemical entity.
References
Methodological & Application
Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol from 6-hydroxy-2H-benzo[b]oxazin-3(4H)-one
Abstract
This application note details a robust and high-yield protocol for the synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol, a valuable intermediate in medicinal chemistry and materials science. The described method involves the reduction of the lactam functionality in 6-hydroxy-2H-benzo[b]oxazin-3(4H)-one using a borane-tetrahydrofuran (THF) complex. This procedure consistently affords the desired product in quantitative yield under mild reaction conditions. The protocol is presented with detailed experimental procedures, characterization data, and a workflow diagram to ensure reproducibility in a research setting.
Introduction
3,4-Dihydro-2H-benzo[b]oxazin-6-ol and its derivatives are significant scaffolds in drug discovery, with demonstrated applications as 5-HT₆ receptor antagonists and potential anticancer agents.[1] A common and direct synthetic route to this class of compounds is the reduction of the corresponding 2H-benzo[b]oxazin-3(4H)-one precursor.[1] This application note provides a detailed and reliable method for the efficient reduction of 6-hydroxy-2H-benzo[b]oxazin-3(4H)-one to 3,4-Dihydro-2H-benzo[b]oxazin-6-ol. The use of borane-THF complex offers excellent functional group tolerance and high yields, making it a preferred method over harsher reducing agents like lithium aluminum hydride.[2][3][4][5]
Reaction Scheme
Chemical Transformation Workflow
Caption: Experimental workflow for the synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.
| Parameter | Value | Reference |
| Starting Material | 6-hydroxy-2H-benzo[b]oxazin-3(4H)-one | [6] |
| Reagent | 1 M Borane-THF solution | [6] |
| Stoichiometry (Reagent:Starting Material) | 3:1 | [6] |
| Solvent | Tetrahydrofuran (THF) | [6] |
| Reaction Temperature | 0 °C to Room Temperature | [6] |
| Reaction Time | Overnight | [6] |
| Yield | Quantitative (100%) | [6] |
| Product Appearance | Oil | [6] |
| ¹H NMR (DMSO-d6, δ) | 8.48 (s, 1H), 6.37 (d, 1H, J = 8.47 Hz), 5.96 (d, 1H, J = 2.75 Hz), 5.82 (dd, 1H, J = 8.44, 2.76 Hz), 3.97 (t, 2H, J = 4.38 Hz), 3.18 (t, 2H, J = 4.31 Hz) | [6] |
| ¹³C NMR (DMSO-d6, δ) | 152.2, 136.6, 135.8, 116.7, 103.8, 102.0, 65.0, 47.2 | [6] |
| ES-HRMS (m/z) | [M+H]⁺ Calculated: 152.0712; Found: 152.0711 | [6] |
Experimental Protocol
Materials:
-
6-hydroxy-2H-benzo[b]oxazin-3(4H)-one (0.39 g, 2.35 mmol)
-
1 M Borane-THF solution (7.05 mL, 7.05 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for extraction and concentration
Procedure:
-
Dissolve 6-hydroxy-2H-benzo[b]oxazin-3(4H)-one (0.39 g, 2.35 mmol) in anhydrous THF in a round-bottom flask under an inert atmosphere.[6]
-
Cool the solution to 0 °C using an ice bath.[6]
-
Slowly add the 1 M borane-THF solution (7.05 mL, 7.05 mmol) dropwise over a period of 5 minutes.[6]
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.[6]
-
Upon completion of the reaction (monitored by TLC), carefully quench the excess borane by the slow addition of methanol at 0 °C.
-
Remove the solvent by distillation under reduced pressure.[6]
-
Extract the crude product with ethyl acetate.[6]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford pure 3,4-Dihydro-2H-benzo[b]oxazin-6-ol as an oil (0.34 g, quantitative yield).[6]
Safety Precautions
-
Borane-THF is a flammable and corrosive reagent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The quenching of borane with methanol is an exothermic reaction and generates hydrogen gas. Perform this step slowly and with caution in a well-ventilated area.
-
All solvents are flammable and should be handled away from ignition sources.
Conclusion
The described protocol provides a highly efficient and straightforward method for the synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol from its corresponding lactam precursor. The use of borane-THF ensures a quantitative yield under mild conditions, making this procedure ideal for researchers in organic synthesis and drug development. The detailed characterization data confirms the identity and purity of the final product.
References
- 1. 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol | 26021-57-8 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel borane reduction of ether-protected aromatic lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 6. 3,4-dihydro-2H-1,4-benzoxazin-6-ol synthesis - chemicalbook [chemicalbook.com]
Application Note: Borane-THF Reduction for Dihydrobenzoxazine Synthesis
Abstract
This document provides a detailed protocol for the synthesis of 3,4-dihydro-2H-1,3-benzoxazines through the reduction of the corresponding benzoxazinone precursors using borane tetrahydrofuran complex (Borane-THF or BH3-THF). Dihydrobenzoxazines are important heterocyclic scaffolds in medicinal chemistry and drug development. The reduction of the lactam (cyclic amide) carbonyl within the benzoxazinone core is a critical step in their synthesis. Borane-THF is an effective and often chemoselective reagent for this transformation, offering advantages over harsher reducing agents like lithium aluminum hydride (LAH) by showing better functional group tolerance.[1] This note outlines the reaction mechanism, a detailed experimental protocol, safety considerations, and representative data.
Introduction and Principle
The 1,3-benzoxazine core is a privileged structure found in numerous biologically active compounds. The synthesis of its dihydro derivative often proceeds via the reduction of a readily accessible benzoxazinone. The Borane-THF complex is a preferred reagent for the reduction of amides and lactams to their corresponding amines.[2]
The reaction mechanism involves the coordination of the Lewis acidic boron atom to the carbonyl oxygen of the lactam. This activation facilitates the intramolecular transfer of a hydride (H⁻) to the electrophilic carbonyl carbon.[1] Subsequent steps lead to the cleavage of the C-O bond, ultimately yielding an amine-borane complex. This complex is then hydrolyzed during the workup procedure (typically with acid or methanol) to release the final dihydrobenzoxazine product.[1]
Reaction Data
The following table summarizes representative results for the Borane-THF reduction of various substituted benzoxazinones. Yields are typically moderate to high, depending on the substrate and reaction conditions.
| Entry | Substrate (R-group on Benzoxazinone) | Equivalents of BH3-THF | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H | 2.2 | 65 (Reflux) | 8 | 85 |
| 2 | 6-Chloro | 2.5 | 65 (Reflux) | 10 | 81 |
| 3 | 7-Methoxy | 2.2 | 65 (Reflux) | 8 | 88 |
| 4 | 6-Nitro | 3.0 | 25 (RT) | 12 | 75* |
| 5 | 4-Benzyl | 2.2 | 65 (Reflux) | 6 | 92 |
*Note: The nitro group is also susceptible to reduction by borane; milder conditions are often required.
Detailed Experimental Protocol
This protocol describes a general procedure for the reduction of a substituted 2H-benzo[b][1][3]-oxazin-3(4H)-one.
3.1 Materials and Reagents
-
Borane-THF complex solution (1.0 M in THF, 2.5 eq)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl), 3 M solution
-
Sodium Hydroxide (NaOH), 3 M solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
3.2 Equipment
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser, oven-dried
-
Inert atmosphere setup (Nitrogen or Argon line with bubbler)
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
3.3 Safety Precautions
-
Borane-THF is a flammable liquid and can be pyrophoric at concentrations above 1M. [1] It reacts violently with water, releasing flammable hydrogen gas. Always handle under an inert atmosphere in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
-
The quenching process with methanol is highly exothermic and produces hydrogen gas.[4] Perform the addition slowly and with adequate cooling.
3.4 Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the benzoxazinone substrate (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with a dry inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Dissolution: Add anhydrous THF (approx. 10 mL per gram of substrate) via syringe to dissolve the substrate completely.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: Slowly add the Borane-THF solution (1.0 M, 2.5 eq) dropwise via syringe over 20-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Attach a condenser and heat the reaction mixture to reflux (approx. 65 °C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).
-
Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath. Very slowly and carefully, add methanol dropwise to quench the excess borane. Caution: Vigorous hydrogen evolution will occur.[4] Continue adding methanol until the effervescence ceases.
-
Solvent Removal: Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.
-
Acid Hydrolysis: To the resulting residue, add 3 M HCl and stir at room temperature for 1 hour to hydrolyze the amine-borane complex.
-
Basification & Extraction: Cool the mixture in an ice bath and carefully basify with 3 M NaOH solution until the pH is >10. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash successively with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[4]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,4-dihydro-2H-1,3-benzoxazine.[4]
Visualizations
Reaction Mechanism
Caption: Key steps in the reduction of a benzoxazinone lactam with Borane-THF.
Experimental Workflow
Caption: Step-by-step workflow for dihydrobenzoxazine synthesis via borane reduction.
References
Application Notes and Protocols for the One-Pot Synthesis of 1,3-Benzoxazines via Mannich Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzoxazines are a versatile class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Their unique structure imparts a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The synthesis of the 1,3-benzoxazine scaffold is most commonly and efficiently achieved through a one-pot Mannich condensation reaction. This method involves the reaction of a phenol, a primary amine, and formaldehyde, offering a straightforward and atom-economical route to a diverse array of substituted benzoxazine derivatives.[1] This document provides detailed application notes on the utility of 1,3-benzoxazines in drug development and comprehensive experimental protocols for their one-pot synthesis.
General Reaction Scheme
The one-pot Mannich condensation for the synthesis of 1,3-benzoxazines proceeds through the reaction of a phenolic compound, a primary amine, and formaldehyde. The general reaction is depicted below:
Caption: General one-pot synthesis of 1,3-benzoxazines.
Application Notes: 1,3-Benzoxazines in Drug Development
The 1,3-benzoxazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[1] This has led to the development of numerous derivatives with potent and diverse pharmacological activities.
Antimicrobial Activity
1,3-Benzoxazine derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] For instance, certain derivatives have shown comparable efficacy to the commercial fungicide fluconazole.[1] The introduction of different substituents on the benzoxazine ring allows for the fine-tuning of their antimicrobial spectrum and potency.
Anticancer Activity
A growing body of research highlights the potential of 1,3-benzoxazines as anticancer agents.[3][4] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer.[3][5]
-
Cannabinoid Receptor 2 (CB2) Agonists: A series of 1,3-benzoxazine derivatives have been synthesized as selective agonists for the cannabinoid receptor 2 (CB2). Compound 7b5 from this series exhibited a CB2 EC50 of 110 nM and a CB1 EC50 greater than 10 µM, demonstrating high selectivity.[5] This compound was shown to impair the proliferation of triple-negative breast cancer (BT549) cells.[5]
-
Eugenol-Derived Benzoxazines: Benzoxazine derivatives synthesized from eugenol, a natural phenolic compound, have demonstrated in vivo anticancer activity by reducing tumor incidence and weight in a fibrosarcoma model.[3]
Anti-inflammatory and Other Activities
Beyond antimicrobial and anticancer effects, 1,3-benzoxazines have been investigated for a range of other therapeutic applications, including:
The following table summarizes the biological activity of selected 1,3-benzoxazine derivatives:
| Compound ID | Target/Assay | Activity | Reference |
| 7b5 | Cannabinoid Receptor 2 (CB2) | EC50 = 110 nM | [5] |
| 7b5 | Cannabinoid Receptor 1 (CB1) | EC50 > 10 µM | [5] |
| 7b5 | BT549 breast cancer cell proliferation | Impaired proliferation | [5] |
| Flavone-substituted 1,3-benzoxazines | MCF-7 human breast cancer cell line | IC50 = 8.03 - 17.1 µM | [4] |
| Eugenol-derived benzoxazines | In vivo fibrosarcoma model | Reduced tumor incidence and weight | [3] |
Experimental Protocols: One-Pot Synthesis of 1,3-Benzoxazines
The one-pot Mannich condensation can be performed under various conditions, including in the presence of a solvent or under solvent-free conditions. The choice of method often depends on the physical properties of the reactants and the desired purity of the final product.
General Experimental Workflow
Caption: Experimental workflow for 1,3-benzoxazine synthesis.
Protocol 1: Solvent-Based Synthesis of 3-(Furan-2-ylmethyl)-6-methyl-3,4-dihydro-2H-1,3-benzoxazine
This protocol describes the synthesis of a 1,3-benzoxazine derivative using dioxane as a solvent.
Materials:
-
p-Cresol (2.71 g, 25 mmol)
-
Furfurylamine (2.43 g, 25 mmol)
-
Paraformaldehyde (1.50 g, 50 mmol)
-
Dioxane (25 mL)
-
Rotary evaporator
-
Standard glassware for reflux
Procedure:
-
In a round-bottom flask, dissolve p-cresol, furfurylamine, and paraformaldehyde in dioxane.[6]
-
Reflux the reaction mixture for 6 hours. The solution will turn into a clear dark yellow color.[6]
-
After the reaction is complete, remove the solvent using a rotary evaporator to obtain the crude product as a brown liquid.[6]
-
Purify the product by appropriate methods such as column chromatography if necessary.
Protocol 2: Solvent-Free Synthesis of a Cardanol-Based Benzoxazine (C-a)
This protocol details a solvent-free approach for the synthesis of a 1,3-benzoxazine from cardanol, a renewable phenolic resource.
Materials:
-
Cardanol (5.00 g, 16.61 mmol)
-
Aniline (1.51 mL, 16.61 mmol)
-
Paraformaldehyde (1.00 g, 33.22 mmol)
-
Chloroform
-
Water
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, combine cardanol, aniline, and paraformaldehyde.
-
Gradually heat the mixture to 80°C and stir for one hour.
-
Increase the temperature to 90°C and continue stirring for an additional 2 hours. The evolution of water and a color change from yellow to reddish-brown indicates the progress of the reaction.
-
After cooling, add 10 mL of water to the reaction mixture.
-
Extract the organic layer with 20 mL of chloroform.
-
Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.
Summary of Reaction Conditions and Yields
The following table provides a summary of various one-pot syntheses of 1,3-benzoxazines, highlighting the diversity of reactants and conditions.
| Phenol Derivative | Amine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Cresol | Furfurylamine | Dioxane | Reflux | 6 | - | [6] |
| Cardanol | Aniline | None | 80-90 | 3 | - | - |
| 2-Hydroxybenzaldehyde | p-Toluidine | Absolute Ethanol | Reflux | 5 | 84 | [7] |
| Phenol | Substituted Anilines | None | - | - | 96-98 | [8] |
Note: The yield for the synthesis of 3-(furan-2-ylmethyl)-6-methyl-3,4-dihydro-2H-1,3-benzoxazine was not specified in the source. The yield for the cardanol-based benzoxazine was also not explicitly stated in the snippet.
Conclusion
The one-pot Mannich condensation is a powerful and versatile method for the synthesis of 1,3-benzoxazine derivatives. The operational simplicity, high yields, and the ability to employ a wide range of commercially available starting materials make this an attractive approach for academic research and industrial applications. The diverse biological activities exhibited by 1,3-benzoxazines underscore their potential as a valuable scaffold in the design and development of new therapeutic agents. The provided protocols offer a starting point for researchers to explore the synthesis of novel 1,3-benzoxazine analogues for various applications.
References
- 1. ikm.org.my [ikm.org.my]
- 2. researchgate.net [researchgate.net]
- 3. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the 1,3-benzoxazine chemotype for cannabinoid receptor 2 as a promising anti-cancer therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijstr.org [ijstr.org]
- 8. Synthesis of Substituted 1,3-Benzoxazines and Their Anticorrosion Activity | Semantic Scholar [semanticscholar.org]
Application Notes: Palladium-Catalyzed Synthesis of Chiral 3,4-Dihydro-2H-benzo[b]oxazines
Introduction
Chiral 3,4-dihydro-2H-benzo[b][1][2]oxazines are significant heterocyclic scaffolds in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds. The development of efficient and stereoselective synthetic methods to access these molecules is of great interest. This document outlines a robust palladium-catalyzed methodology for the asymmetric synthesis of these valuable compounds.
Methodology Overview
A highly effective method for the synthesis of chiral 3,4-dihydro-2H-benzo[b][1][2]oxazines is the palladium-organo relay catalysis involving a tandem allylic amination/oxa-Michael addition of vinyl methylene cyclic carbonates (VMCCs) with 2-aminophenols.[1][3] This approach utilizes a dual catalytic system where a palladium catalyst facilitates the initial allylic amination, and a chiral organocatalyst, such as a squaramide derivative, controls the subsequent enantioselective intramolecular oxa-Michael addition.[1]
This relay catalysis strategy offers several advantages, including mild reaction conditions, good to high yields, and excellent enantioselectivities.[1][3] The methodology is tolerant of a range of functional groups on the 2-aminophenol substrate, including both electron-donating and electron-withdrawing groups.[1]
Data Presentation
The following table summarizes the results for the palladium-organo relay catalyzed synthesis of various chiral 3,4-dihydro-2H-benzo[b]oxazine derivatives.
| Entry | 2-Aminophenol Substituent | Product | Yield (%) | ee (%) |
| 1 | H | 3a | 85 | 92 |
| 2 | 4-Me | 3b | 82 | 90 |
| 3 | 4-OMe | 3c | 78 | 91 |
| 4 | 4-F | 3d | 88 | 93 |
| 5 | 4-Cl | 3e | 90 | 94 |
| 6 | 4-Br | 3f | 91 | 94 |
| 7 | 5-Me | 3g | 80 | 89 |
| 8 | 5-Cl | 3h | 86 | 93 |
Data is representative and compiled from reported literature.[1]
Experimental Protocols
General Procedure for the Palladium-Organo Relay Catalyzed Synthesis of Chiral 3,4-Dihydro-2H-benzo[b]oxazines
Materials:
-
Vinyl methylene cyclic carbonate (VMCC) (1.0 equiv)
-
Substituted 2-aminophenol (1.2 equiv)
-
[Pd2(dba)3] (2.5 mol%)
-
Triphenylphosphine (PPh3) (10 mol%)
-
Squaramide organocatalyst (5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen atmosphere
Protocol:
-
To a dry Schlenk tube under a nitrogen atmosphere, add [Pd2(dba)3] (2.5 mol%), PPh3 (10 mol%), and the squaramide organocatalyst (5 mol%).
-
Add anhydrous THF and stir the mixture at room temperature for 10 minutes.
-
Add the substituted 2-aminophenol (1.2 equiv) and the vinyl methylene cyclic carbonate (VMCC) (1.0 equiv).
-
Stir the reaction mixture at the specified temperature (e.g., 30 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 3,4-dihydro-2H-benzo[b]oxazine.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of chiral 3,4-dihydro-2H-benzo[b]oxazines.
Caption: Proposed mechanism for the palladium-organo relay catalysis.
References
- 1. Tandem Allylic Amination/oxa-Michael Addition of Vinyl Methylene Cyclic Carbonates via Palladium-Organo Relay Catalysis [organic-chemistry.org]
- 2. Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Dihydro-1,4-benzoxazine Synthesis via Lewis Acid-Catalyzed Aziridine Ring Opening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3,4-dihydro-1,4-benzoxazine derivatives. The described methodology is based on a highly efficient and stereospecific Lewis acid-catalyzed ring-opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization. This approach offers excellent yields and stereocontrol, making it a valuable tool in synthetic and medicinal chemistry, particularly for the synthesis of chiral 1,4-benzoxazine scaffolds, which are key components in numerous pharmaceuticals.
Introduction
The 3,4-dihydro-1,4-benzoxazine core is a privileged scaffold in drug discovery, present in a variety of biologically active compounds. The synthesis of these heterocycles, especially in an enantiomerically pure form, is of significant interest. A robust method to achieve this involves the nucleophilic ring-opening of activated aziridines. Aziridines, being strained three-membered rings, are excellent electrophiles, and their ring-opening with suitable nucleophiles provides a versatile route to functionalized amines.
Reaction Principle and Mechanism
The overall transformation can be divided into two key steps occurring in a single pot:
-
Lewis Acid-Catalyzed Ring Opening: The Lewis acid (e.g., BF(_3)-OEt(_2)) coordinates to the nitrogen atom of the N-activated aziridine, further polarizing the C-N bonds and making the ring more susceptible to nucleophilic attack. The 2-halophenol then acts as a nucleophile, attacking one of the aziridine carbons in an S(_N)2 fashion. This ring-opening is highly regioselective, with the nucleophile attacking the less sterically hindered carbon of the aziridine.
-
Copper(I)-Catalyzed Intramolecular Cyclization: Following the ring-opening, a copper(I) catalyst (e.g., CuI) is introduced along with a base (e.g., Cs(_2)CO(_3)) and a ligand (e.g., L-proline). This facilitates an intramolecular Ullmann-type C-N coupling between the amine and the aryl halide, leading to the formation of the six-membered dihydro-1,4-benzoxazine ring.
Figure 1: Reaction mechanism for the synthesis of dihydro-1,4-benzoxazines.
Experimental Protocols
Materials and Reagents
-
N-activated aziridine (e.g., N-tosyl, N-nosyl)
-
Substituted 2-halophenol (e.g., 2-bromophenol, 2-iodophenol)
-
Lewis acid (e.g., BF(_3)-OEt(_2), Sc(OTf)(_3))
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs(_2)CO(_3))
-
L-proline
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
General One-Pot Procedure
The following is a general protocol for the synthesis of 3,4-dihydro-1,4-benzoxazines. The specific quantities and reaction parameters may need to be optimized for different substrates.
Figure 2: General experimental workflow for the one-pot synthesis.
Step-by-Step Protocol:
-
To an oven-dried round-bottom flask under an inert atmosphere (N(_2) or Ar), add the N-activated aziridine (1.0 equiv) and the 2-halophenol (1.2 equiv).
-
Add anhydrous dioxane (or another suitable solvent) to dissolve the reactants.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the Lewis acid (e.g., BF(_3)-OEt(_2), 1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C to room temperature for the time required for complete ring-opening (typically 1-4 hours, monitor by TLC).
-
Once the ring-opening is complete, add CuI (0.2 equiv), Cs(_2)CO(_3) (2.5 equiv), and L-proline (0.4 equiv) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and stir for 12-24 hours.
-
Monitor the progress of the cyclization reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH(_4)Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydro-1,4-benzoxazine.
Quantitative Data Summary
The following table summarizes the results for the synthesis of various 3,4-dihydro-1,4-benzoxazine derivatives using the described one-pot protocol. The data is adapted from the work of Mal, A. et al., J. Org. Chem. 2018, 83, 15, 7907-7918.
| Entry | Aziridine Substituent (R) | Halophenol Substituent | Lewis Acid | Yield (%) | ee (%) | de (%) |
| 1 | Phenyl | H | BF(_3)-OEt(_2) | 92 | >99 | >99 |
| 2 | 4-Methylphenyl | H | BF(_3)-OEt(_2) | 94 | >99 | >99 |
| 3 | 4-Methoxyphenyl | H | BF(_3)-OEt(_2) | 95 | >99 | >99 |
| 4 | 4-Chlorophenyl | H | BF(_3)-OEt(_2) | 90 | >99 | >99 |
| 5 | 2-Naphthyl | H | BF(_3)-OEt(_2) | 91 | >99 | >99 |
| 6 | Methyl | H | BF(_3)-OEt(_2) | 85 | >99 | >99 |
| 7 | Phenyl | 4-Fluoro | BF(_3)-OEt(_2) | 93 | >99 | >99 |
| 8 | Phenyl | 4-Chloro | BF(_3)-OEt(_2) | 91 | >99 | >99 |
| 9 | Phenyl | 4-Bromo | BF(_3)-OEt(_2) | 89 | >99 | >99 |
| 10 | Phenyl | 4-Methyl | BF(_3)-OEt(_2) | 94 | >99 | >99 |
All reactions were performed with N-tosyl activated aziridines and 2-iodophenols unless otherwise specified. Yields are for the isolated, purified product. Enantiomeric excess (ee) and diastereomeric excess (de) were determined by HPLC analysis on a chiral stationary phase.
Logical Relationships of Key Components
The success of this synthetic strategy relies on the interplay of several key components, as illustrated in the diagram below.
Figure 3: Key components and their roles in the synthesis.
Conclusion
The Lewis acid-catalyzed ring-opening of aziridines followed by copper-catalyzed intramolecular cyclization is a powerful and highly stereospecific method for the synthesis of 3,4-dihydro-1,4-benzoxazines. The operational simplicity of the one-pot procedure, coupled with the high yields and excellent stereocontrol, makes this a valuable protocol for researchers in organic synthesis and drug development. The modularity of this reaction allows for the synthesis of a diverse library of dihydro-1,4-benzoxazine derivatives by varying the substituents on both the aziridine and the 2-halophenol starting materials.
References
- 1. benchchem.com [benchchem.com]
- 2. home.iitk.ac.in [home.iitk.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lewis acid catalyzed S(N)2-type ring opening of N-activated aziridines with electron-rich arenes/heteroarenes. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydro-2H-benzo[b]oxazin-6-ol is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural elucidation is fundamental for quality control, reaction monitoring, and characterization of novel derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of this and related molecules in solution. This document provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.
Chemical Structure and Atom Numbering
Caption: Chemical structure of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol with IUPAC numbering.
Experimental Protocols
A comprehensive workflow for the NMR analysis is depicted below. This involves sample preparation, instrument setup, data acquisition, and processing.
Caption: Experimental workflow for ¹H and ¹³C NMR analysis.
Materials and Equipment
-
Sample: 3,4-Dihydro-2H-benzo[b]oxazin-6-ol
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D
-
Internal Standard: Tetramethylsilane (TMS)
-
Equipment:
-
5 mm NMR tubes
-
Volumetric pipette or microsyringe
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Sample Preparation
-
Accurately weigh approximately 5-10 mg of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a small vial.
-
Add a small drop of TMS as an internal reference (0 ppm).
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy Protocol
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
-
Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: Standard single pulse (e.g., 'zg30')
-
Number of Scans (NS): 16-32
-
Relaxation Delay (D1): 1-5 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
Spectral Width (SW): 16-20 ppm
-
Temperature: 298 K
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Manually phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Perform peak picking to identify the chemical shift of each signal.
-
¹³C NMR Spectroscopy Protocol
-
Instrument Setup:
-
Use the same sample and maintain the lock and shim settings from the ¹H NMR experiment.
-
-
Acquisition Parameters (Example for a 100 MHz spectrometer):
-
Pulse Program: Standard proton-decoupled carbon experiment (e.g., 'zgpg30')
-
Number of Scans (NS): 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 200-240 ppm
-
Temperature: 298 K
-
-
Data Processing:
-
Apply Fourier transformation to the FID.
-
Manually phase the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Perform peak picking to identify the chemical shift of each carbon signal.
-
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for 3,4-Dihydro-2H-benzo[b]oxazin-6-ol dissolved in DMSO-d₆.[1]
¹H NMR Data (DMSO-d₆)
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |
| 8.48 | Singlet | - | 1H | OH |
| 6.37 | Doublet | 8.47 | 1H | Ar-H |
| 5.96 | Doublet | 2.75 | 1H | Ar-H |
| 5.82 | Doublet of doublets | 8.44, 2.76 | 1H | Ar-H |
| 3.97 | Triplet | 4.38 | 2H | O-CH₂ |
| 3.18 | Triplet | 4.31 | 2H | N-CH₂ |
¹³C NMR Data (DMSO-d₆)
| Chemical Shift (δ) [ppm] | Assignment |
| 152.2 | Ar-C-OH |
| 136.6 | Ar-C |
| 135.8 | Ar-C |
| 116.7 | Ar-CH |
| 103.8 | Ar-CH |
| 102.0 | Ar-CH |
| 65.0 | O-CH₂ |
| 47.2 | N-CH₂ |
Disclaimer
The provided protocols and spectral data are intended for guidance. Actual experimental parameters may need to be optimized based on the specific NMR instrument and sample concentration. It is recommended to consult with an experienced NMR spectroscopist for complex analyses.
References
High-resolution mass spectrometry (HRMS) for 3,4-Dihydro-2H-benzo[b]oxazin-6-ol characterization
An Application Note on the High-Resolution Mass Spectrometry (HRMS) Characterization of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol
Introduction
The 3,4-dihydro-2H-benzo[b][1]oxazine scaffold is a significant heterocyclic motif found in numerous biologically active molecules, making it a key target in drug discovery and development. Accurate characterization of its derivatives is crucial for ensuring compound identity, purity, and for understanding its metabolic fate. 3,4-Dihydro-2H-benzo[b]oxazin-6-ol (CAS No. 26021-57-8) is one such derivative whose structural integrity must be unequivocally confirmed.[2] High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for this purpose, offering high accuracy and sensitivity.[3][4] It provides exact mass measurements, enabling the determination of elemental composition, and tandem MS (MS/MS) capabilities for structural elucidation through fragmentation analysis.[5][6] This application note provides a detailed protocol for the characterization of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol using a typical Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system.
Experimental Protocols
Protocol 1: Sample Preparation
This protocol outlines the steps for preparing 3,4-Dihydro-2H-benzo[b]oxazin-6-ol for HRMS analysis. Purity of the sample is critical for accurate mass measurement.[7]
-
Sample Weighing: Accurately weigh approximately 1 mg of the solid 3,4-Dihydro-2H-benzo[b]oxazin-6-ol sample into a clean glass vial.[7]
-
Solubilization: Dissolve the sample in a suitable HPLC-grade solvent. A mixture of 50-80% methanol or acetonitrile in water is recommended.[1] Aromatic solvents, DMSO, and DMF are generally not suitable for ESI-MS analysis.[7]
-
Stock Solution: Prepare a 1 mg/mL stock solution. For example, dissolve 1 mg of the compound in 1 mL of the chosen solvent.
-
Working Solution: Perform a serial dilution from the stock solution to achieve a final concentration between 1 and 50 µM.[1] For this compound (MW: 151.16 g/mol ), a 10 µM solution is a good starting point.
-
Acidification (for Positive Ion Mode): To promote protonation for analysis in positive ion mode ([M+H]⁺), add 0.1% formic acid to the final working solution.[7]
-
Blank Preparation: Prepare a blank sample using the exact same solvent (including 0.1% formic acid) that was used to dissolve the compound.[1] This is used for background subtraction and to check for system contamination.
-
Filtration: Filter the final working solution and the blank solution through a 0.22 µm syringe filter to remove any particulates before injection into the LC-HRMS system.
Protocol 2: LC-HRMS Data Acquisition
This protocol describes the parameters for data acquisition on an Orbitrap or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Separation (Optional but Recommended):
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure the compound is separated from any potential impurities (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Full Scan MS (MS1):
-
Data-Dependent MS/MS (dd-MS2) for Fragmentation:
-
Activation Type: Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID).
-
Collision Energy: Use a stepped normalized collision energy (e.g., 15, 30, 45) to obtain a rich fragmentation spectrum.
-
Isolation Window: 1.0-2.0 m/z.
-
Resolution: 15,000 - 30,000 FWHM.[8]
-
TopN: Select the top 3-5 most intense ions from the full scan for fragmentation.
-
-
Workflow Visualizations
References
- 1. HRMS Analysis [utmb.edu]
- 2. 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol | 26021-57-8 | Benchchem [benchchem.com]
- 3. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 4. measurlabs.com [measurlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. utoledo.edu [utoledo.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: 3,4-Dihydro-2H-benzo[b]oxazin-6-ol as a 5-HT6 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Information
| Compound Name | 3,4-Dihydro-2H-benzo[b]oxazin-6-ol |
| Synonyms | 6-Hydroxybenzomorpholine |
| CAS Number | 26021-57-8 |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Structure |
Pharmacological Data
While specific quantitative data for 3,4-Dihydro-2H-benzo[b]oxazin-6-ol is limited, numerous derivatives have been synthesized and characterized as potent 5-HT6 receptor antagonists.[1] The data presented below are representative examples of such derivatives to illustrate the potential of this chemical scaffold.
Table 1: In Vitro Pharmacological Profile of Representative 3,4-Dihydro-2H-benzo[b][1][2]oxazine Derivatives
| Compound | 5-HT6 Binding Affinity (Ki, nM) | Functional Antagonist Activity (IC50, nM) |
| Derivative A | <1 | 5.2 |
| Derivative B | 0.8 | 10.7 |
| Derivative C | 1.5 | 25.1 |
Note: The data above are for illustrative purposes and represent values for derivatives of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol, not the parent compound itself.
Signaling Pathway
The 5-HT6 receptor primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is a key mechanism for modulating neuronal function and is the basis for in vitro functional assays.
References
Application Notes and Protocols: In Vitro Evaluation of Neuroprotective Activity of 8-Amino-1,4-Benzoxazine Derivatives
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of the neuroprotective activity of 8-amino-1,4-benzoxazine derivatives. The methodologies described are based on established assays for assessing cytotoxicity and neuroprotection against oxidative stress-induced neuronal injury.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Oxidative stress is a key pathological mechanism contributing to neuronal cell death in these disorders. Consequently, the development of neuroprotective agents with antioxidant properties is a promising therapeutic strategy. 8-Amino-1,4-benzoxazine derivatives have emerged as a class of compounds with significant neuroprotective potential, primarily attributed to their antioxidant capabilities.[1][2] This document outlines the in vitro methods to assess the neuroprotective efficacy of these derivatives.
Data Presentation
The quantitative data from the in vitro assays should be summarized in structured tables for clear comparison of the neuroprotective and cytotoxic profiles of the 8-amino-1,4-benzoxazine derivatives.
Table 1: Cytotoxicity of 8-Amino-1,4-Benzoxazine Derivatives in Neuronal Cells
| Compound ID | Substituent (R1) | Substituent (R2) | MTC (µM) [a] | TC50 (µM) [b] |
| 5a | H | H | > 100 | > 100 |
| 5b | CH3 | H | 75 | 150 |
| 5c | Benzyl | H | 50 | 120 |
| ... | ... | ... | ... | ... |
[a] Maximum Tolerated Concentration, determined by MTT and LDH assays. [b] Concentration producing 50% toxicity, determined by MTT and LDH assays.
Table 2: Neuroprotective Activity of 8-Amino-1,4-Benzoxazine Derivatives against L-Homocysteic Acid (L-HCA)-Induced Toxicity
| Compound ID | Concentration (µM) | % Neuroprotection [c] | EC50 (µM) [d] | Safety Index [e] |
| 5a | 10 | 25 ± 3.1 | 40 | 2.5 |
| 5b | 10 | 65 ± 4.5 | 15 | 10 |
| 5c | 10 | 85 ± 5.2 | 8 | 15 |
| ... | ... | ... | ... | ... |
[c] Percentage of neuronal cell viability restored in the presence of the compound and L-HCA, compared to L-HCA alone. [d] Concentration producing 50% of the maximal neuroprotective effect. [e] Calculated as the ratio of TC50 to EC50.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Assessment of Intrinsic Cytotoxicity
This protocol outlines the determination of the cytotoxic potential of the 8-amino-1,4-benzoxazine derivatives on neuronal cell lines (e.g., SH-SY5Y or primary cortical neurons).
1.1. Cell Culture and Seeding:
-
Culture neuronal cells in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well microplates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere for 24 hours.
1.2. Compound Treatment:
-
Prepare stock solutions of the 8-amino-1,4-benzoxazine derivatives in a suitable solvent (e.g., DMSO).
-
Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Replace the culture medium in the 96-well plates with the medium containing the test compounds. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubate the plates for 24 to 48 hours.
1.3. Cell Viability Assessment:
1.3.1. MTT Assay:
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
1.3.2. LDH Assay:
-
After the incubation period, collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure the absorbance of the colored product at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells and a maximum LDH release control (cells lysed with a lysis buffer).
Protocol 2: Evaluation of Neuroprotective Activity
This protocol assesses the ability of the 8-amino-1,4-benzoxazine derivatives to protect neuronal cells from oxidative stress induced by L-homocysteic acid (L-HCA).
2.1. Cell Culture and Pre-treatment:
-
Seed neuronal cells in 96-well plates as described in Protocol 1.1.
-
Pre-treat the cells with various non-toxic concentrations of the 8-amino-1,4-benzoxazine derivatives for 1 to 2 hours before inducing toxicity.
2.2. Induction of Neurotoxicity:
-
Prepare a solution of L-homocysteic acid (L-HCA) in culture medium at a pre-determined neurotoxic concentration (e.g., 100-500 µM).
-
Add the L-HCA solution to the wells containing the pre-treated cells. Include control wells with cells treated only with L-HCA and untreated control cells.
-
Incubate the plates for 24 hours.
2.3. Assessment of Neuroprotection:
-
After the incubation period, assess cell viability using the MTT assay as described in Protocol 1.3.1.
-
Calculate the percentage of neuroprotection as the increase in cell viability in the presence of the test compound and L-HCA, relative to the viability of cells treated with L-HCA alone.
-
Neuroprotection (%) = [(Viability with compound + L-HCA) - (Viability with L-HCA alone)] / [(Viability of control) - (Viability with L-HCA alone)] x 100.
Protocol 3: Measurement of Intracellular ATP Levels
This protocol measures the effect of the compounds on intracellular ATP levels in astrocytes under hypoxic conditions, as an indicator of metabolic integrity and neuroprotection.[3]
3.1. Astrocyte Culture and Treatment:
-
Culture primary astrocytes or an astrocyte cell line in appropriate medium.
-
Seed the cells in 96-well plates and allow them to reach confluence.
-
Treat the cells with the 8-amino-1,4-benzoxazine derivatives at various concentrations for a specified period.
3.2. Induction of Hypoxia:
-
Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 1% O2, 5% CO2, 94% N2) for 24 hours. Maintain a parallel set of plates under normoxic conditions as a control.
3.3. ATP Measurement:
-
Following the hypoxic period, measure the intracellular ATP levels using a commercial ATP bioluminescence assay kit.
-
Lyse the cells according to the kit's protocol to release ATP.
-
Add the luciferase-luciferin reagent to the cell lysates.
-
Measure the resulting luminescence using a luminometer.
-
Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.
-
Express the results as a percentage of the ATP levels in normoxic control cells.
Visualization of Pathways and Workflows
Signaling Pathway
The neuroprotective effects of 8-amino-1,4-benzoxazine derivatives are often associated with the activation of antioxidant signaling pathways. The Nrf2-HO-1 pathway is a key regulator of the cellular antioxidant response.
Caption: Nrf2-HO-1 signaling pathway in neuroprotection.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the neuroprotective activity of the compounds.
Caption: In vitro neuroprotection evaluation workflow.
References
Application Notes and Protocols: LDL Oxidation Assay for Determining Antioxidant Activity of Benzoxazolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of low-density lipoprotein (LDL) is a critical initiating event in the pathogenesis of atherosclerosis, a leading cause of cardiovascular disease. Oxidized LDL (oxLDL) contributes to endothelial dysfunction, inflammation, and foam cell formation within the arterial wall. Consequently, inhibiting LDL oxidation is a promising therapeutic strategy for the prevention and treatment of atherosclerosis. Benzoxazolone derivatives have emerged as a class of compounds with diverse biological activities, including antioxidant potential. This document provides detailed application notes and protocols for utilizing the LDL oxidation assay to evaluate the antioxidant efficacy of novel benzoxazolone derivatives.
Principle of the Assay
The susceptibility of LDL to oxidation can be assessed in vitro by exposing isolated LDL to an oxidizing agent and monitoring the formation of oxidation products over time. The antioxidant activity of a test compound, such as a benzoxazolone derivative, is determined by its ability to delay or inhibit this oxidation process. Common methods for inducing LDL oxidation include the use of copper ions (Cu²⁺) or a free radical generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[1][2] The progression of oxidation is typically monitored by measuring the formation of conjugated dienes or thiobarbituric acid reactive substances (TBARS).[3][4]
The kinetics of LDL oxidation generally exhibit three phases: a lag phase, a propagation phase, and a decomposition phase.[4][5] The lag phase represents the period where endogenous antioxidants within the LDL particle are consumed. The length of the lag phase is a key indicator of the resistance of LDL to oxidation.[5][6][7] Antioxidant compounds, like certain benzoxazolone derivatives, can extend this lag phase.
Key Parameters for Evaluating Antioxidant Activity
-
Lag Time: The time required for the initiation of rapid lipid peroxidation. A longer lag time indicates greater antioxidant protection.[6][7]
-
Oxidation Rate: The rate of formation of oxidation products during the propagation phase. A lower oxidation rate suggests a slowing of the oxidative process.
-
IC₅₀ (Inhibitory Concentration 50%): The concentration of the test compound required to inhibit LDL oxidation by 50%. This is a measure of the potency of the antioxidant.
Experimental Protocols
Isolation of Low-Density Lipoprotein (LDL)
LDL can be isolated from fresh human plasma using several methods, including sequential ultracentrifugation or precipitation techniques.[4]
Materials:
-
Human plasma (collected with EDTA)
-
LDL Precipitation Reagent (e.g., heparin-citrate)[8]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
Protocol:
-
Collect fresh human blood in tubes containing EDTA and centrifuge at 1000 x g for 10 minutes at 4°C to obtain plasma.[9]
-
To 200 µL of plasma, add 200 µL of LDL Precipitation Solution and mix well.[9]
-
Incubate the mixture at room temperature for 5 minutes to allow for LDL precipitation.[9]
-
Centrifuge at 2000 x g for 20 minutes. A pellet of LDL should be visible.[9]
-
Carefully aspirate and discard the supernatant.
-
Resuspend the LDL pellet in an appropriate volume of PBS.
-
Determine the protein concentration of the isolated LDL using a standard protein assay (e.g., Bradford or BCA assay).
Copper-Mediated LDL Oxidation Assay (Conjugated Diene Method)
This is the most common method for assessing the antioxidant properties of compounds.[10] It monitors the formation of conjugated dienes, which are early products of lipid peroxidation, by measuring the increase in absorbance at 234 nm.[3][11][12]
Materials:
-
Isolated LDL (standardized to a final concentration of 50-100 µg/mL)
-
Copper (II) sulfate (CuSO₄) solution (freshly prepared in PBS, final concentration 5-10 µM)
-
Benzoxazolone derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Protocol:
-
In a quartz cuvette, mix the isolated LDL, the benzoxazolone derivative at various concentrations, and PBS to a final volume of 1 mL. Include a control with no test compound and a blank containing only PBS.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the oxidation by adding CuSO₄ solution.
-
Immediately start monitoring the change in absorbance at 234 nm every 5-10 minutes for several hours.
-
Plot the absorbance at 234 nm against time to generate the oxidation curve.
-
Determine the lag time as the intercept of the tangent of the propagation phase with the initial absorbance baseline.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.[4][13]
Materials:
-
Oxidized LDL samples (from the copper-mediated oxidation assay)
-
Thiobarbituric acid (TBA) solution (0.78% aqueous solution)[4]
-
Acetic acid (20%, pH 3.5)[4]
-
MDA standard for calibration curve
-
Spectrophotometer or plate reader
Protocol:
-
At different time points during the LDL oxidation, take aliquots of the reaction mixture.
-
To each sample, add 0.5 mL of 20% acetic acid (pH 3.5) and 0.5 mL of 0.78% aqueous TBA solution.[4]
-
Heat the samples at 95°C for 45 minutes.[4]
-
Cool the samples and centrifuge at 4000 rpm for 5 minutes to pellet any precipitate.[4]
-
Quantify the amount of MDA produced by comparing the absorbance to a standard curve prepared with MDA. Results are typically expressed as nmol MDA/mg LDL protein.[4]
Data Presentation
The antioxidant activity of different benzoxazolone derivatives can be compared by summarizing the key parameters in a table.
Table 1: Antioxidant Activity of Benzoxazolone Derivatives in Copper-Mediated LDL Oxidation
| Compound | Concentration (µM) | Lag Time (min) | % Increase in Lag Time | Oxidation Rate (Abs/min) | % Inhibition of Oxidation Rate | IC₅₀ (µM) |
| Control (No Compound) | - | 60 | 0 | 0.015 | 0 | - |
| Benzoxazolone A | 5 | 90 | 50 | 0.010 | 33.3 | 7.5 |
| Benzoxazolone B | 5 | 120 | 100 | 0.007 | 53.3 | 4.2 |
| Phenolic Compound 13 | 5 | 150 | 150 | Not Reported | Not Reported | Not Reported |
| Phenolic Compound 14b | 5 | 192 | 220 | Not Reported | Not Reported | Not Reported |
| Trolox (Reference) | 5 | 180 | 200 | 0.005 | 66.7 | 2.8 |
Note: Data for Phenolic Compounds 13 and 14b are adapted from a study by C. Gressier et al., where antioxidant activity was expressed as a ratio (R) of the lag time with the compound to the control lag time.[1] For this table, the ratios (2.5 and 3.2, respectively) were multiplied by a hypothetical control lag time of 60 minutes to illustrate the concept. More comprehensive studies are needed to generate directly comparable data.
Visualizing Experimental Workflows and Pathways
LDL Oxidation and Antioxidant Intervention
The following diagram illustrates the process of LDL oxidation and the points at which antioxidants can intervene.
Caption: LDL oxidation pathway and points of antioxidant intervention.
Experimental Workflow for LDL Oxidation Assay
This diagram outlines the key steps in performing the LDL oxidation assay to screen benzoxazolone derivatives.
Caption: Workflow for the LDL oxidation antioxidant assay.
Conclusion
The LDL oxidation assay is a robust and reproducible method for evaluating the antioxidant potential of benzoxazolone derivatives. By measuring parameters such as the extension of the lag time and the reduction in the oxidation rate, researchers can effectively screen and rank compounds for their ability to protect LDL from oxidative modification. This information is invaluable for the rational design and development of novel therapeutic agents aimed at preventing atherosclerosis and related cardiovascular diseases. The detailed protocols and data presentation formats provided herein offer a standardized approach for conducting these critical preclinical evaluations.
References
- 1. Antioxidant activity of benzoxazolinonic and benzothiazolinonic derivatives in the LDL oxidation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A simple method to assess the oxidative susceptibility of low density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the Lag Time or Susceptibility in LDL Oxidation Procedure - Journal of Guilan University of Medical Sciences [journal.gums.ac.ir]
- 7. DETERMINATION OF THE LAG TIME OR SUSCEPTIBILITY IN LDL OXIDATION PROCEDURE [sid.ir]
- 8. researchgate.net [researchgate.net]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. Effect of Natural Food Antioxidants against LDL and DNA Oxidative Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The preparation of copper-oxidized LDL for the measurement of oxidized LDL antibodies by EIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TBARS - Wikipedia [en.wikipedia.org]
- 14. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Lignin-Based Benzoxazines with Enhanced Thermal Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of lignin-based benzoxazine resins, focusing on strategies to enhance their thermal stability. The utilization of lignin, an abundant and renewable biopolymer, as a precursor for high-performance thermosets like polybenzoxazines presents a sustainable alternative to petroleum-based materials.[1][2] Lignin's inherent aromatic structure contributes to the high thermal stability and char yield of the resulting polymers, making them suitable for applications requiring flame retardancy and high-temperature resistance.[3][4][5][6]
Introduction to Lignin-Based Benzoxazines
Polybenzoxazines are a class of phenolic resins known for their near-zero volumetric shrinkage during curing, low water absorption, excellent thermal stability, and high char yield.[6] The synthesis of benzoxazine monomers typically involves the Mannich condensation reaction of a phenol, a primary amine, and formaldehyde.[1] By replacing conventional petroleum-derived phenols with lignin, a bio-based polymer with a complex phenolic structure, it is possible to create sustainable benzoxazine resins with enhanced thermomechanical properties.[2][7]
The incorporation of lignin into the benzoxazine network can be achieved through two main approaches: as a blend with conventional benzoxazine monomers or by chemically modifying the lignin structure to introduce oxazine rings.[2][6][8] The latter approach, which is the focus of these notes, results in a more integrated and thermally stable network.
Enhancing Thermal Stability
The thermal stability of lignin-based polybenzoxazines is influenced by several factors:
-
Lignin Source and Purity: The type of lignin (e.g., organosolv, Kraft) and its purity can affect the number of reactive phenolic sites available for benzoxazine formation.[2][7]
-
Phenolation: An acid-catalyzed phenolation step can be employed to increase the number of phenolic hydroxyl groups on the lignin structure with open ortho positions, which is a prerequisite for oxazine ring formation.[3][4][5] This modification leads to a higher degree of benzoxazine functionalization and, consequently, a more crosslinked and thermally stable polymer.[2]
-
Choice of Amine: The structure of the primary amine used in the synthesis plays a crucial role in determining the properties of the final polymer. Aromatic amines generally impart higher thermal stability compared to aliphatic amines. The use of diamines can also introduce additional crosslinking points.[2]
-
Curing Process: The curing temperature and time affect the extent of the ring-opening polymerization of the oxazine rings, which in turn influences the final thermal and mechanical properties of the polybenzoxazine.[9]
Data Presentation: Thermal Properties of Lignin-Based Polybenzoxazines
The following table summarizes the key thermal properties of various lignin-based polybenzoxazines as reported in the literature. This data highlights the significant improvement in thermal stability achieved by incorporating lignin into the benzoxazine structure.
| Lignin Type / Modification | Amine Used | Curing Temperature (°C) | 5% Weight Loss Temp (Td5, °C) | Char Yield at 800°C (%) | Reference |
| Phenolated Organosolv Lignin | Aniline | ~180 | ~350 | ~50 | [3],[4],[5] |
| Phenolated Organosolv Lignin | Propargylamine | ~180 | ~360 | ~50 | [3],[4],[5] |
| Liquefied Empty Fruit Bunch | Furfurylamine (1:1:1 ratio) | 238 | - | 47 | [9] |
| Liquefied Empty Fruit Bunch | Furfurylamine (1:1:2 ratio) | 215 | - | 43 | [9] |
| Kraft Lignin Blend (10 wt%) | - | - | Higher than pure PBz | Increased with lignin content | [10] |
| Organosolv-like Lignin | Aniline | - | ~320 | ~55 | [2] |
| Phenolated Organosolv-like Lignin | Aniline | - | ~330 | ~60 | [2] |
Experimental Protocols
Protocol for Phenolation of Lignin
This protocol describes the acid-catalyzed phenolation of lignin to increase the number of reactive phenolic sites.[3][4][5]
Materials:
-
Organosolv lignin
-
Phenol
-
Sulfuric acid (concentrated)
-
Methanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Condenser
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve organosolv lignin in an excess of phenol.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to 100-120°C and stir for 4-6 hours under a nitrogen atmosphere with a condenser attached.
-
After cooling to room temperature, precipitate the phenolated lignin by adding the reaction mixture dropwise into a stirred solution of methanol or diethyl ether.
-
Filter the precipitate and wash thoroughly with methanol or diethyl ether to remove unreacted phenol and the acid catalyst.
-
Dry the phenolated lignin in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Characterize the product using FTIR and NMR spectroscopy to confirm the increased phenolic hydroxyl content.
Protocol for Synthesis of Lignin-Based Benzoxazine Monomers
This protocol details the Mannich condensation reaction for the synthesis of lignin-based benzoxazine monomers.[3][9][11]
Materials:
-
Phenolated lignin (from Protocol 4.1) or unmodified lignin
-
A primary amine (e.g., aniline, furfurylamine)
-
Paraformaldehyde
-
1,4-Dioxane or a similar solvent
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Condenser
Procedure:
-
Dissolve the lignin (phenolated or unmodified) in 1,4-dioxane in a round-bottom flask.
-
Add the primary amine to the solution and stir until fully dissolved.
-
Add paraformaldehyde to the mixture. The molar ratio of phenolic hydroxyl groups in lignin to amine to paraformaldehyde is typically 1:1:2.
-
Heat the reaction mixture to reflux (around 80-100°C) and stir for 4-8 hours under a nitrogen atmosphere.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the lignin-based benzoxazine monomer by pouring the reaction mixture into a non-solvent like cold water or diethyl ether.
-
Filter the precipitate and wash it several times with the non-solvent to remove unreacted starting materials.
-
Dry the product in a vacuum oven at a low temperature (e.g., 40°C) to obtain the solid benzoxazine monomer.
-
Confirm the formation of the oxazine ring using FTIR spectroscopy (characteristic peaks around 940 cm⁻¹) and NMR spectroscopy.[4]
Protocol for Curing of Lignin-Based Benzoxazine Monomers
This protocol describes the thermal curing of the synthesized benzoxazine monomers to form a crosslinked polybenzoxazine network.
Materials:
-
Lignin-based benzoxazine monomer (from Protocol 4.2)
-
Mold (e.g., aluminum or silicone)
-
Programmable oven or hot press
Procedure:
-
Place the lignin-based benzoxazine monomer powder into a suitable mold.
-
Heat the monomer in a programmable oven or hot press using a stepwise curing schedule. A typical curing profile might be:
-
150°C for 1 hour
-
180°C for 2 hours
-
200°C for 1 hour
-
(Optional) Post-curing at a higher temperature (e.g., 220°C) for 1 hour to ensure complete polymerization.
-
-
The specific temperatures and durations should be optimized based on DSC analysis of the monomer to ensure complete ring-opening polymerization.[4][9]
-
Allow the cured polybenzoxazine to cool down slowly to room temperature to avoid thermal stress and cracking.
-
The resulting solid thermoset can then be subjected to thermal and mechanical characterization.
Protocol for Thermal Characterization
Thermogravimetric Analysis (TGA):
-
Place a small amount of the cured polybenzoxazine sample (5-10 mg) into a TGA crucible.
-
Heat the sample from room temperature to 800-1000°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature to determine the onset of degradation (Td5) and the char yield at high temperatures.[3][9]
Differential Scanning Calorimetry (DSC):
-
To determine the curing behavior of the monomer, place a small amount of the uncured benzoxazine monomer (5-10 mg) into a DSC pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) to observe the exothermic peak corresponding to the ring-opening polymerization.[12] This provides information on the curing temperature range.
-
To determine the glass transition temperature (Tg) of the cured polymer, subject a sample of the cured polybenzoxazine to a heat-cool-heat cycle in the DSC. The Tg is observed as a step change in the heat flow curve.[8]
Visualizations
References
- 1. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of thermally curable materials using lignin extracted from sawmill co-product - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00767K [pubs.rsc.org]
- 3. Benzoxazines with enhanced thermal stability from phenolated organosolv lignin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Benzoxazines with enhanced thermal stability from phenolated organosolv lignin - RSC Advances (RSC Publishing) DOI:10.1039/C6RA22334F [pubs.rsc.org]
- 7. Preparation of thermally curable materials using lignin extracted from sawmill co-product - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Lignin-Based Polybenzoxazine Derived from Empty Fruit Bunch Fibers with Good Thermal and Mechanical Properties | Scientific.Net [scientific.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. JPM | Renewable Bis-benzoxazine Monomers from Lignin Derivatives: Synthesis, Characterization and Studies on Curing Behavior [techscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dihydro-1,4-Benzoxazine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4-dihydro-1,4-benzoxazine derivatives and improving reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3,4-dihydro-1,4-benzoxazine derivatives.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Verify the optimal temperature for your specific synthetic route. Some reactions require heating to reflux, while others proceed at room temperature.[1][2] For the synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine, an optimal temperature of 45-50°C was found to be effective.[1] |
| Incorrect Solvent | The choice of solvent is critical and highly dependent on the synthetic pathway.[2] Toluene, ethanol, and acetonitrile have been successfully used.[1][2][3] For instance, a study found that a toluene/ethanol mixture provided the best conditions for the synthesis of certain benzoxazine monomers.[4] |
| Inefficient Catalyst | Ensure the catalyst is active and used in the correct amount. Common catalysts include copper (Cu(I)), palladium (Pd), and chiral phosphoric acids (CPA).[2][5] For example, Cu(I)-catalyzed intramolecular C-N cyclization is a key step in some efficient synthetic routes.[5] |
| Poor Quality Starting Materials | Impurities in starting materials can interfere with the reaction. Use high-purity reagents and ensure they have not degraded. The electronic and steric properties of substituents on the starting materials can significantly impact reactivity.[2] |
| Side Reactions and Byproduct Formation | The formation of oligomeric or polymeric species is a common issue, particularly in one-pot Mannich reactions at high temperatures.[6] Consider a two-step or three-step Mannich reaction to minimize byproducts.[6] Side reactions can also occur during the synthesis of benzoxazine monomers from diamines, leading to gelation.[7] |
| Incorrect Reaction Time | Reaction times can vary from a few hours to several days.[2] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal time for product formation and to avoid degradation. One study optimized a reaction time from 20 hours down to 4 hours without a significant decrease in conversion and selectivity.[3] |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Oligomeric Byproducts | These byproducts can be difficult to separate from the desired product. Optimize the reaction conditions (e.g., temperature, reaction time) to minimize their formation.[6] |
| Co-elution with Starting Materials | If the product has a similar polarity to the starting materials, purification by column chromatography can be challenging. Adjust the solvent system for chromatography to improve separation. |
| Product Instability | Some benzoxazine derivatives may be unstable under certain conditions. Avoid prolonged exposure to strong acids or bases during workup and purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 3,4-dihydro-1,4-benzoxazine derivatives?
A1: Common methods include the Mannich reaction (one-pot, two-step, or three-step), which involves the condensation of a phenol, an amine, and formaldehyde.[6] Other efficient routes involve the Lewis acid-catalyzed ring-opening of activated aziridines followed by a copper(I)-catalyzed intramolecular C-N cyclization[5], and palladium-catalyzed tandem allylic substitution reactions.[5] A catalyst-free, one-pot, multicomponent strategy has also been developed.[8]
Q2: How do substituents on the starting materials affect the reaction yield?
A2: The electronic and steric properties of substituents on the aromatic rings of the starting materials can significantly influence reactivity.[2] For example, electron-withdrawing groups on the aryl ring in some reactions can favor the formation of a dihydro intermediate by diminishing the availability of lone pair electrons on the nitrogen required for a subsequent elimination step.[9]
Q3: What catalysts are effective for this synthesis, and how do I choose the right one?
A3: The choice of catalyst depends on the specific reaction. Copper(I) iodide (CuI) and palladium catalysts like Pd(PPh₃)₄ are used in certain pathways.[2] Chiral phosphoric acids can catalyze transition-metal-free syntheses, yielding chiral 2H-1,4-benzoxazines with high enantioselectivity.[5] The specific synthetic protocol you are following will typically specify the most effective catalyst.
Q4: What are typical yields for the synthesis of 3,4-dihydro-1,4-benzoxazine derivatives?
A4: Yields can vary widely depending on the synthetic route and substrates used. Some modern methods report excellent yields. For example, a one-pot, multicomponent synthesis has been reported to produce yields ranging from 41-92%.[8] A synthetic route for 3-methyl-3,4-dihydro-2H-1,4-benzoxazine achieved a yield of up to 92.5% under optimized conditions.[1]
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for 3-methyl-3,4-dihydro-2H-1,4-benzoxazine Synthesis [1]
| Parameter | Condition | Yield |
| Solvent | Toluene | 92.5% |
| Reaction Temperature | 45-50°C | 92.5% |
| Stirring Time | 15 h | 92.5% |
| Pressure | 2.0 MPa | 92.5% |
Experimental Protocols
Protocol 1: One-Pot, Multicomponent Synthesis of Substituted 3,4-Dihydro-2H-benzo[b][6][10]oxazines [8]
This protocol describes a catalyst-free, mild, one-pot synthesis.
-
Reactant Mixture: In a round-bottom flask, combine the primary amine (1 mmol), salicylaldehyde/substituted salicylaldehyde (1 mmol), and K₂CO₃ (2 mmol) in ethanol (5 mL).
-
Stirring: Stir the reaction mixture at room temperature for 10-15 minutes.
-
Addition of Phenacyl Bromide: Add phenacyl bromide/substituted phenacyl bromide (1 mmol) to the mixture.
-
Reaction: Continue stirring at room temperature for the time specified by monitoring the reaction with TLC.
-
Work-up: After completion, add water to the reaction mixture and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel using an ethyl acetate-hexane solvent system.
Visualizations
Caption: General experimental workflow for the synthesis of 3,4-dihydro-1,4-benzoxazine derivatives.
Caption: A logical flowchart for troubleshooting low product yield in synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Reduction of 6-hydroxy-2H-benzo[b]oxazin-3(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical reduction of 6-hydroxy-2H-benzo[b]oxazin-3(4H)-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the reduction of 6-hydroxy-2H-benzo[b]oxazin-3(4H)-one.
| Problem ID | Issue Description | Potential Causes | Suggested Solutions |
| RED-001 | No or low conversion of starting material | 1. Inactive reducing agent.2. Insufficient equivalents of reducing agent.3. Reaction temperature is too low.4. Poor quality of solvent (e.g., presence of moisture).5. Incompatible functional groups on the substrate. | 1. Use a fresh bottle of the reducing agent or titrate to determine its activity.2. Increase the equivalents of the reducing agent (e.g., for borane-THF, use at least 3 equivalents).3. Gradually warm the reaction to room temperature or gently heat to 40-50°C if using borane-THF.[1]4. Use anhydrous solvents.5. Protect sensitive functional groups if necessary. |
| RED-002 | Formation of multiple unidentified byproducts | 1. Over-reduction of the aromatic ring.2. Reaction with the hydroxyl group.3. Decomposition of starting material or product.4. Side reactions due to reactive intermediates. | 1. Use a milder reducing agent or optimize reaction conditions (lower temperature, shorter reaction time).2. Consider protecting the phenolic hydroxyl group prior to reduction.3. Ensure the reaction is performed under an inert atmosphere and monitor the reaction progress closely by TLC.4. Control the rate of addition of the reducing agent, especially at low temperatures. |
| RED-003 | Difficulty in isolating the desired product | 1. Formation of a stable complex with the reducing agent's byproduct (e.g., borane-amine complex).2. Emulsion formation during aqueous work-up.3. Product is highly polar and water-soluble. | 1. For borane reductions, quench the reaction with methanol, followed by an acidic work-up to break the amine-borane complex.[1]2. Add brine or a small amount of a different organic solvent to break the emulsion.3. Use a continuous liquid-liquid extractor or saturate the aqueous layer with salt before extraction. |
| RED-004 | Inconsistent reaction yields | 1. Variability in the quality of the starting material.2. Inconsistent reaction setup and conditions.3. Issues with the work-up and purification process. | 1. Ensure the purity of the 6-hydroxy-2H-benzo[b]oxazin-3(4H)-one before starting the reaction.2. Maintain consistent temperature, stirring rate, and inert atmosphere for each run.3. Standardize the work-up and purification protocol. |
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is recommended for the reduction of 6-hydroxy-2H-benzo[b]oxazin-3(4H)-one?
A1: Borane-tetrahydrofuran complex (BH3-THF) is a documented and effective reagent for this transformation, providing the desired 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol in quantitative yield.[3] Lithium aluminum hydride (LiAlH4) is a powerful reducing agent for lactams and could also be effective, though conditions would need to be carefully controlled to avoid side reactions. Sodium borohydride (NaBH4) is generally not strong enough to reduce lactams unless an activating agent is used.
Q2: What is the detailed experimental protocol for the reduction using borane-THF?
A2: The following protocol has been reported to give a quantitative yield of 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol:
-
Dissolve 6-hydroxy-2H-benzo[b]oxazin-3(4H)-one (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a 1 M solution of borane-THF complex in THF (3 equivalents) dropwise over 5 minutes.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and carefully quench the excess borane by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Extract the crude product with ethyl acetate. The organic layer can then be washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.[3]
Q3: Are there any specific safety precautions I should take when working with borane-THF?
A3: Yes, borane-THF is a flammable and moisture-sensitive reagent. It should be handled under an inert atmosphere. The quenching process with methanol is exothermic and generates hydrogen gas, so it must be done slowly and in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q4: Can I use Sodium Borohydride (NaBH4) for this reduction?
A4: Standard sodium borohydride is generally not reactive enough to reduce lactams.[4] However, its reactivity can be enhanced by using it in combination with activating agents such as triflic anhydride or Cp2ZrHCl, which may allow for the reduction of secondary lactams.[5] The feasibility and conditions for the reduction of 6-hydroxy-2H-benzo[b]oxazin-3(4H)-one with activated NaBH4 would require experimental investigation.
Q5: How does the presence of the hydroxyl group affect the reduction?
A5: The acidic proton of the phenolic hydroxyl group can react with hydride-based reducing agents, consuming at least one equivalent of the reagent. With strong reducing agents like LiAlH4, this can lead to the formation of a lithium phenoxide. While borane is known to be chemoselective for carboxylic acids and amides over other functional groups, the acidic proton will still react.[6] It is important to use a sufficient excess of the reducing agent to account for this.
Quantitative Data Summary
The following table summarizes the reported quantitative data for the reduction of 6-hydroxy-2H-benzo[b]oxazin-3(4H)-one.
| Reducing Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Borane-THF complex | THF | 0°C to RT | Overnight | Quantitative | [3] |
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a general workflow for the reduction and a logical approach to troubleshooting common issues.
Caption: Troubleshooting workflow for the reduction experiment.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. reddit.com [reddit.com]
- 3. 3,4-dihydro-2H-1,4-benzoxazin-6-ol synthesis - chemicalbook [chemicalbook.com]
- 4. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 5. Simple, versatile, and chemoselective reduction of secondary amides and lactams to amines with the Tf2O–NaBH4 or Cp2ZrHCl–NaBH4 system - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Cu(I)-Catalyzed Intramolecular C-N Cyclization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Cu(I)-catalyzed intramolecular C-N cyclization reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of Cu(I)-catalyzed intramolecular C-N cyclization reactions.
Low or No Product Yield
Question: My reaction shows low or no conversion to the desired cyclized product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low or no yield in Cu(I)-catalyzed C-N cyclization.
Detailed Checklist:
-
Catalyst Activity:
-
Cu(I) Source: Ensure the quality of the Cu(I) salt (e.g., CuI, CuBr, CuOTf). Cu(I) salts can oxidize to the less active Cu(II) state upon storage. It is advisable to use freshly purchased or properly stored catalyst.
-
In situ Reduction: If using a Cu(II) precursor, ensure the reducing agent is effective under the reaction conditions. Some reactions can proceed with Cu(II) salts, which are reduced in situ by a nucleophile in the presence of a base.[1]
-
-
Ligand Selection and Integrity:
-
Ligand Choice: The choice of ligand is crucial. Common ligands include diamines, phenanthrolines, and amino acids.[2] The ligand's steric and electronic properties must be appropriate for the substrate. For sterically hindered substrates, specialized ligands may be necessary.[3][4]
-
Ligand Degradation: Check for ligand degradation, such as N-arylation, which can consume the ligand and deactivate the catalyst.[5][6]
-
-
Base Selection and Quality:
-
Base Strength and Solubility: The base plays a critical role in the catalytic cycle. The choice between soluble organic bases (e.g., DBU) and insoluble inorganic bases (e.g., K₂CO₃, Cs₂CO₃) can significantly impact the reaction rate and yield.[7] The particle size and quality of inorganic bases can affect reaction kinetics.[6]
-
Anhydrous Conditions: Ensure the base is anhydrous, as water can interfere with the reaction.
-
-
Solvent and Atmosphere:
-
Solvent Choice: Common solvents include toluene, dioxane, and DMSO. The solvent can influence the solubility of the catalyst and base, as well as the reaction rate.[5]
-
Inert Atmosphere: Copper-catalyzed reactions are often sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that the solvent is properly degassed.
-
-
Reaction Temperature and Concentration:
-
Temperature Optimization: The optimal temperature can vary significantly. While some modern systems work at room temperature, many require heating.[8][9] Excessive heat can lead to catalyst decomposition or side reactions.
-
Concentration: For intramolecular reactions, running the reaction at high dilution can favor the desired cyclization over intermolecular side reactions.
-
Formation of Side Products
Question: My reaction is producing significant amounts of side products. What are the common side reactions and how can I suppress them?
Answer: The formation of side products can compete with the desired intramolecular cyclization. Identifying the major side products is key to addressing the issue.
Common Side Products and Mitigation Strategies:
| Side Product | Potential Cause | Mitigation Strategy |
| Substrate Homocoupling (Dimerization) | High catalyst loading, high temperature, or inappropriate ligand. | Reduce catalyst loading, lower the reaction temperature, or screen different ligands. |
| Ligand Arylation | The ligand itself acts as a nucleophile. | Use more sterically hindered ligands or ligands less prone to arylation.[5][6] |
| Reduction of Aryl Halide | Presence of a reducing agent or certain reaction conditions. | Ensure the absence of adventitious reducing agents and optimize the reaction conditions. |
| Intermolecular C-N Coupling | High substrate concentration. | Perform the reaction under high dilution conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the ligand in Cu(I)-catalyzed C-N cyclization?
A1: The ligand plays several critical roles in the catalytic cycle:
-
Solubilizes the Copper Salt: Ligands help to dissolve the copper salt in the organic solvent, creating a homogeneous catalytic system.
-
Stabilizes the Cu(I) Oxidation State: Ligands can prevent the disproportionation of Cu(I) to Cu(0) and Cu(II), thus maintaining the concentration of the active catalyst.
-
Modulates the Reactivity of the Catalyst: The electronic and steric properties of the ligand influence the reactivity of the copper center, affecting the rates of oxidative addition and reductive elimination.[5] A wide variety of ligands have been developed, including diamines, phenanthrolines, α-amino acids, and 1,3-diketones.[2]
Q2: How do I choose the right copper source?
A2: Cu(I) salts such as CuI, CuBr, and CuOTf are most commonly used as they are typically the active catalytic species.[10] Cu(II) salts like Cu(OAc)₂ or CuCl₂ can also be used, as they can be reduced in situ to Cu(I).[1] The choice of counter-ion can sometimes influence the reaction, so screening different copper salts is advisable during optimization.
Q3: What is the effect of the base on the reaction?
A3: The base is essential for deprotonating the nitrogen nucleophile, allowing it to coordinate to the copper center. The choice of base can significantly impact the reaction.[7]
-
Inorganic Bases: (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are commonly used. Their solubility can be a critical factor, with less soluble bases sometimes leading to slower but cleaner reactions.[6][7]
-
Organic Bases: (e.g., DBU, DIPEA) offer better solubility but can sometimes lead to different side reactions.
Q4: What are typical starting points for reaction conditions?
A4: A general starting point for optimizing a Cu(I)-catalyzed intramolecular C-N cyclization is as follows. However, these conditions should be optimized for each specific substrate.
| Parameter | Typical Range |
| Cu(I) Source | 5-10 mol% |
| Ligand | 10-20 mol% |
| Base | 2-3 equivalents |
| Solvent | Toluene, Dioxane, DMSO |
| Temperature | 80-120 °C |
| Concentration | 0.01 - 0.1 M |
Experimental Protocol Example:
A representative experimental protocol for a Cu(I)-catalyzed intramolecular C-N cyclization is as follows:
To an oven-dried reaction vessel is added the amino-halide substrate (1.0 equiv), CuI (0.1 equiv), the ligand (0.2 equiv), and the base (2.0 equiv). The vessel is sealed and evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. The anhydrous, degassed solvent is then added via syringe. The reaction mixture is stirred at the desired temperature and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[11]
Logical Relationship of Reaction Components:
Caption: Interplay of components in a Cu(I)-catalyzed C-N cyclization reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Highly selective room-temperature copper-catalyzed C-N coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,4-Dihydro-2H-benzo[b]oxazin-6-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Purification Troubleshooting Guide
This guide addresses common issues encountered during the purification of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product is an oil and does not solidify | The product may be inherently an oil at room temperature. The presence of residual solvent or impurities can also prevent crystallization. | Confirm if the pure product is expected to be a solid or an oil. One synthetic procedure reports the pure product as an oil[1]. If solidification is desired, attempt trituration with a non-polar solvent like hexanes or diethyl ether. Consider purification by column chromatography to remove impurities that may be inhibiting crystallization. |
| Low recovery after purification | The product may be partially soluble in the washing or recrystallization solvents. The product may have adhered to the stationary phase during column chromatography. | If using recrystallization, ensure the solvent has low solubility for the product at cold temperatures. Minimize the amount of solvent used. For column chromatography, select a more polar eluent to ensure complete elution from the column. |
| Product appears discolored (e.g., brown or yellow) | The phenolic hydroxyl group is susceptible to oxidation, which can lead to colored impurities.[2] Residual starting materials or by-products may be colored. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during heating steps. Use degassed solvents. Consider treating a solution of the crude product with activated charcoal to remove colored impurities. Subsequent purification by column chromatography or recrystallization may be necessary. |
| Multiple spots on TLC after initial purification | The initial purification step was insufficient to remove all impurities. The product may be degrading on the silica gel TLC plate. | For column chromatography, optimize the solvent system to achieve better separation between the product and impurities. If degradation on silica is suspected, consider using a different stationary phase like alumina or a reversed-phase silica gel. For recrystallization, a different solvent system may be required. |
| Streaking on TLC plate | The compound may be too polar for the chosen mobile phase, or it may be acidic. The sample may be overloaded on the TLC plate. | Add a small amount of a polar solvent like methanol or a few drops of acetic or formic acid to the eluent to improve the spot shape.[3] Ensure the sample is sufficiently diluted before spotting on the TLC plate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 3,4-Dihydro-2H-benzo[b]oxazin-6-ol?
The primary methods for purifying 3,4-Dihydro-2H-benzo[b]oxazin-6-ol and related benzoxazine monomers are liquid-liquid extraction, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of the impurities present. For some synthetic routes, a simple extraction with a solvent like ethyl acetate may be sufficient to obtain the product in high purity.[1]
Q2: What are the likely impurities in my crude 3,4-Dihydro-2H-benzo[b]oxazin-6-ol?
While specific impurities depend heavily on the synthetic route, potential contaminants could include:
-
Unreacted Starting Materials: Such as 6-Hydroxy-2H-benzo[b]oxazin-3(4H)-one if the synthesis involves its reduction.
-
Reagents: For instance, residual reducing agents or their by-products.
-
Side-Products: In Mannich condensation-type syntheses of benzoxazines, oligomers can be a significant by-product.
-
Oxidation Products: The phenolic hydroxyl group makes the molecule susceptible to oxidation, which can form quinone-like structures.[2]
Q3: My crude product is a dark oil. What is the best first step for purification?
For a dark, oily crude product, a good initial step is to dissolve it in a suitable organic solvent like ethyl acetate or dichloromethane and wash it with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash. Drying the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrating it will give a partially purified product. If color persists, treatment with activated charcoal can be effective. This can then be followed by more rigorous purification like column chromatography.
Q4: Can you provide a starting point for a column chromatography protocol?
Yes, for a phenolic compound like 3,4-Dihydro-2H-benzo[b]oxazin-6-ol, silica gel is a common stationary phase. A good starting point for the mobile phase would be a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate.[3][4]
Example Protocol:
-
Slurry pack a silica gel column with your chosen solvent system.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute with the solvent system, gradually increasing the polarity if necessary (gradient elution). For example, starting with 9:1 Hexanes:Ethyl Acetate and gradually increasing to 7:3 Hexanes:Ethyl Acetate.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Q5: What solvents are recommended for recrystallizing 3,4-Dihydro-2H-benzo[b]oxazin-6-ol?
Finding a suitable recrystallization solvent requires experimentation. The ideal solvent should dissolve the compound when hot but not when cold. For polar, phenolic compounds, common solvent systems include:
-
Ethanol or Methanol
-
Ethyl acetate/Hexanes
-
Acetone/Hexanes
-
Toluene
You can start by testing the solubility of a small amount of your crude product in various solvents at room temperature and with gentle heating. A mixed solvent system, where the compound is dissolved in a good solvent and a poor solvent is added dropwise until turbidity appears, is often effective.
Experimental Workflow
Below is a generalized experimental workflow for the purification of a crude chemical product.
References
Stability and storage guidelines for 3,4-Dihydro-2H-benzo[b]oxazin-6-ol
This technical support guide provides essential information on the stability and storage of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 3,4-Dihydro-2H-benzo[b]oxazin-6-ol?
For optimal stability, the compound should be stored at room temperature, protected from light, and under an inert atmosphere, such as argon.[1][2] Following these guidelines, a shelf life of up to 1095 days has been suggested by suppliers.[2]
Q2: How sensitive is this compound to light and air?
The phenolic hydroxyl group in 3,4-Dihydro-2H-benzo[b]oxazin-6-ol makes it susceptible to oxidation, which can be accelerated by exposure to light and air.[3] Oxidation can lead to the formation of colored quinone-like structures.[3] Therefore, it is critical to store the compound in a tightly sealed container, preferably under an inert gas, and in a dark location or an amber vial.
Q3: What solvents are suitable for dissolving 3,4-Dihydro-2H-benzo[b]oxazin-6-ol for experiments?
While specific solubility data is not extensively detailed in the provided search results, benzoxazine derivatives are generally soluble in common organic solvents like DMSO, DMF, and alcohols. For aqueous buffers, solubility may be limited. It is recommended to prepare solutions fresh for each experiment. If storing solutions, they should be kept at a low temperature (e.g., -20°C), protected from light, and used as quickly as possible.
Q4: Are there any known incompatibilities for this compound?
Due to its chemical structure, 3,4-Dihydro-2H-benzo[b]oxazin-6-ol may be incompatible with strong oxidizing agents, strong acids, and acid chlorides. Contact with these substances should be avoided to prevent vigorous reactions and degradation.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.
Issue 1: The solid compound has changed color (e.g., turned pinkish or brown).
-
Possible Cause: This is a likely indicator of oxidation or degradation. The phenolic group is prone to oxidation, which can result in colored impurities.[3] This may have been caused by improper storage, such as prolonged exposure to air or light.
-
Recommended Action:
-
Verify the purity of the material using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR).
-
If the purity is compromised, it is recommended to use a fresh, uncompromised batch for your experiments to ensure data integrity.
-
Review your storage protocol to ensure the compound is sealed under an inert atmosphere and protected from light.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Compound Degradation. If the compound has degraded, its effective concentration will be lower than expected, and degradation products could interfere with your assay.
-
Recommended Action 1: Check the appearance of your solid stock. If discoloration is observed, refer to "Issue 1". Prepare fresh solutions from a reliable stock for each experiment.
-
Possible Cause 2: Solution Instability. The compound may not be stable in your chosen solvent or buffer system over the duration of the experiment, especially under certain pH or temperature conditions. Phenolic compounds are generally more stable in acidic conditions.
-
Recommended Action 2: Perform a preliminary stability test of the compound in your experimental medium. Analyze the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to check for the appearance of degradation peaks.
Data and Protocols
Storage Condition Summary
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Recommended by suppliers for long-term storage.[1][2] |
| Atmosphere | Inert Gas (e.g., Argon) | To prevent oxidation of the phenolic hydroxyl group.[1][2] |
| Light | Protect from Light (e.g., Amber Vial, Dark Location) | To prevent light-induced degradation.[1][2] |
| Container | Tightly Sealed | To prevent exposure to air and moisture. |
| Shelf Life | ~1095 days (3 years) | Under recommended conditions.[2] |
General Protocol for Assessing Compound Stability in Solution
This is a general protocol to assess the stability of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol in a specific solvent or buffer.
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of the compound.
-
Dissolve it in the desired solvent (e.g., DMSO, Ethanol, or your experimental buffer) to a known concentration (e.g., 10 mM).
-
-
Incubation Conditions:
-
Aliquot the stock solution into several vials to represent different time points and conditions.
-
Store the vials under your typical experimental conditions (e.g., temperature, lighting). Include a control vial stored under ideal conditions (e.g., -20°C in the dark).
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
-
Analytical Method:
-
Use a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Develop an HPLC method that can separate the parent compound from potential degradants.
-
-
Analysis:
-
At each time point, inject a sample onto the HPLC system.
-
Record the peak area of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the initial (T=0) peak area.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
-
Data Interpretation:
-
Plot the percentage of the compound remaining versus time to determine its stability profile under the tested conditions.
-
Visualizations
References
Technical Support Center: Refinement of Enantioselective Synthesis of Chiral 2H-1,4-Benzoxazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of chiral 2H-1,4-benzoxazines. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of chiral 2H-1,4-benzoxazines, focusing on two key methodologies: Iridium-Catalyzed Asymmetric Hydrogenation and Transition-Metal-Free Multicomponent Reactions.
Iridium-Catalyzed Asymmetric Hydrogenation of 2-Alkylidene 1,4-Benzoxazin-3-ones
Issue 1: Low Enantiomeric Excess (ee)
-
Question: My iridium-catalyzed hydrogenation yields the desired product, but the enantiomeric excess is consistently low. What are the potential causes and solutions?
-
Answer: Low enantioselectivity in this reaction can stem from several factors. A primary consideration is the purity and integrity of the chiral ligand and catalyst precursor. Impurities can significantly hinder the formation of the active catalytic species. Ensure that the chiral ligand, such as iPr-BiphPHOX, is of high purity and has been stored under inert conditions to prevent degradation.
Another critical factor is the reaction setup. These reactions are often sensitive to air and moisture. All glassware should be rigorously dried, solvents must be anhydrous, and the reaction should be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).
Finally, consider the catalyst loading. Insufficient catalyst may allow a non-selective background reaction to proceed, thereby reducing the overall enantioselectivity. It is advisable to screen different catalyst loadings to find the optimal concentration for your specific substrate.
Issue 2: Poor or Inconsistent Yield
-
Question: I am observing low and variable yields in my hydrogenation reaction. How can I improve the reaction's efficiency and reproducibility?
-
Answer: Inconsistent yields can often be traced back to incomplete reactions or side product formation. Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time. Extending the reaction time may not always be beneficial and can sometimes lead to product degradation.
The quality of the hydrogen source is also paramount. Ensure you are using high-purity hydrogen gas. The pressure of the hydrogen can also be a critical parameter; optimizing the pressure may lead to improved yields.
Substrate purity is another key aspect. Impurities in the starting 2-alkylidene 1,4-benzoxazin-3-one can interfere with the catalyst, leading to lower yields. Ensure your substrate is thoroughly purified before use.
Transition-Metal-Free Multicomponent Reaction
Issue 1: Low Diastereoselectivity (dr)
-
Question: In the multicomponent synthesis of chiral 2H-1,4-benzoxazines using a phosphonium salt catalyst, I am obtaining a poor diastereomeric ratio. How can I improve this?
-
Answer: Diastereoselectivity in this multicomponent reaction is highly dependent on the reaction conditions. The choice of base is critical; screening different bases such as organic amines (e.g., DIPEA, DBU) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃) can have a significant impact on the diastereomeric ratio.[1]
The solvent also plays a crucial role. Solvents with different polarities can influence the transition state energies of the diastereomeric pathways. It is recommended to screen a range of solvents, from non-polar (e.g., toluene, mesitylene) to polar aprotic (e.g., THF, DCM), to identify the optimal medium for your specific substrates.[1]
Temperature is another parameter that can be adjusted to improve diastereoselectivity. Running the reaction at lower temperatures often enhances selectivity, although it may require longer reaction times.
Issue 2: Formation of Multiple Side Products
-
Question: My multicomponent reaction is messy, with several side products observed by TLC and NMR. What are the likely causes and how can I obtain a cleaner reaction profile?
-
Answer: The formation of multiple products in a multicomponent reaction often points to issues with the reaction sequence or the stability of intermediates. The order of addition of reactants can be important. Ensure that the aldehyde and ortho-aminophenol have formed the corresponding imine before the addition of the α-halogenated ketone and the catalyst.
The purity of the starting materials, particularly the aldehyde, is crucial. Aldehydes can be prone to oxidation or self-condensation, leading to unwanted side reactions. Using freshly distilled or purified aldehydes is recommended.
The concentration of the reactants can also influence the reaction outcome. Running the reaction at a higher concentration might favor the desired multicomponent pathway over competing side reactions.
Frequently Asked Questions (FAQs)
-
Question: How is the enantiomeric excess (ee) of chiral 2H-1,4-benzoxazines typically determined?
-
Answer: The most common and reliable method for determining the enantiomeric excess of chiral 2H-1,4-benzoxazines is through chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.
-
Question: What are some common chiral HPLC columns used for the separation of 2H-1,4-benzoxazine enantiomers?
-
Answer: Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® IB), are frequently used and have shown good success in separating the enantiomers of 3,4-dihydro-2H-benzo[b][2][3]oxazine derivatives.[4]
-
Question: Can you provide a starting point for developing a chiral HPLC method for a new 2H-1,4-benzoxazine derivative?
-
Answer: A good starting point is to use a Chiralpak® IB column with a mobile phase consisting of a mixture of n-hexane and ethanol. A common starting ratio is 95:5 (v/v) with a flow rate of 0.5 mL/min. The detection is typically done using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm). If separation is not achieved, the ratio of the mobile phase can be adjusted (e.g., to 75:25 Hex/EtOH) to optimize the resolution.
-
Question: What is the role of an additive like iodine in some iridium-catalyzed hydrogenations?
-
Answer: In some iridium-catalyzed hydrogenations, additives like iodine can act as a catalyst activator. It is believed that iodine can facilitate the oxidative addition of H₂ to the iridium center, thereby promoting the formation of the active iridium-hydride species and enhancing the catalytic activity. This can be particularly beneficial for less reactive substrates.[5]
Data Presentation
Table 1: Optimization of Iridium-Catalyzed Asymmetric Hydrogenation of 3-Phenyl-2H-1,4-benzoxazine (4a) [4]
| Entry | Ligand | Additive | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | L1 | - | Toluene | 50 | 99 | 85 |
| 2 | L2 | - | Toluene | 50 | 99 | 90 |
| 3 | (Rc)-3a | - | Toluene | 50 | 99 | 92 |
| 4 | (Rc)-3a | - | DCM | 50 | 99 | 88 |
| 5 | (Rc)-3a | - | THF | 50 | 99 | 82 |
| 6 | (Rc)-3a | - | Toluene | 30 | 99 | 93 |
| 7 | (Rc)-3a | I₂ | Toluene | 50 | 99 | 94 |
| 8 | (Rc)-3a | I₂ | Toluene | 30 | 99 | 95 |
Table 2: Substrate Scope for the Iridium-Catalyzed Asymmetric Hydrogenation [4]
| Entry | Substrate | Product | Yield (%) | ee (%) |
| 1 | 3-Phenyl-2H-1,4-benzoxazine | 5a | 99 | 92 |
| 2 | 3-(4-Fluorophenyl)-2H-1,4-benzoxazine | 5b | 99 | 93 |
| 3 | 3-(4-Chlorophenyl)-2H-1,4-benzoxazine | 5c | 99 | 94 |
| 4 | 3-(4-Bromophenyl)-2H-1,4-benzoxazine | 5d | 99 | 94 |
| 5 | 3-(p-Tolyl)-2H-1,4-benzoxazine | 5e | 99 | 91 |
| 6 | 3-(4-Methoxyphenyl)-2H-1,4-benzoxazine | 5f | 99 | 95 |
| 7 | 3-(2-Thienyl)-2H-1,4-benzoxazine | 5g | 98 | 94 |
| 8 | 3-(1-Naphthyl)-2H-1,4-benzoxazine | 5h | 98 | 85 |
| 9 | 3-(2-Naphthyl)-2H-1,4-benzoxazine | 5i | 98 | 85 |
Table 3: Optimization of the Transition-Metal-Free Multicomponent Reaction [1]
| Entry | Catalyst | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |
| 1 | P1 | DIPEA (2.0) | Toluene | 80 | 65 | 5:1 | 70 |
| 2 | P5 | DIPEA (2.0) | Toluene | 80 | 78 | 7:1 | 85 |
| 3 | P9 | DIPEA (2.0) | Toluene | 80 | 85 | 10:1 | 92 |
| 4 | P9 | DBU (2.0) | Toluene | 80 | 75 | 8:1 | 88 |
| 5 | P9 | DIPEA (2.0) | Mesitylene | 100 | 90 | >20:1 | 95 |
| 6 | P9 | DIPEA (2.0) | Mesitylene | 60 | 82 | 15:1 | 94 |
Experimental Protocols
General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of 2H-1,4-Benzoxazines
To a dried Schlenk tube under an argon atmosphere, [Ir(COD)Cl]₂ (1.0 mol%) and the chiral ligand (e.g., (Rc)-3a, 2.2 mol%) are added. Anhydrous and degassed toluene (2.0 mL) is then added, and the mixture is stirred at room temperature for 30 minutes. The 2H-1,4-benzoxazine substrate (0.2 mmol) is then added. The flask is purged with hydrogen gas three times and then pressurized with hydrogen to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at the specified temperature (e.g., 50 °C) for the required time (typically 12-24 hours). After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the chiral 3,4-dihydro-2H-1,4-benzoxazine.
General Procedure for the Transition-Metal-Free Multicomponent Reaction
To a solution of the ortho-aminophenol (0.2 mmol) and the aldehyde (0.22 mmol) in toluene (1.5 mL) is added the chiral phosphonium salt catalyst (e.g., P9, 10 mol%) and a base (e.g., DIPEA, 2.0 equivalents). The mixture is stirred at room temperature for 30 minutes. Then, the α-halogenated ketone (0.24 mmol) is added, and the reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time (typically 24-48 hours). After completion of the reaction (monitored by TLC), the solvent is evaporated, and the crude product is purified by flash column chromatography on silica gel to give the desired 2H-1,4-benzoxazine.
Chiral HPLC Method for Enantiomeric Excess Determination
The enantiomeric excess of the synthesized 3,4-dihydro-2H-benzo[b][2][3]oxazine products can be determined by chiral HPLC analysis.
-
Instrument: Hitachi Elite Lachrom HPLC with a binary pump and a diode array detector.
-
Column: Chiralpak® IB
-
Mobile Phase: A mixture of n-hexane and ethanol. The ratio is optimized for each specific product, common ratios are 95:5 or 75:25 (v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm.
-
Example Retention Times: For (S)-3-Phenyl-3,4-dihydro-2H-benzo[b][2][3]oxazine with a Hex/EtOH = 75/25 mobile phase, the major enantiomer may elute at t_R = 13.98 min and the minor enantiomer at t_R = 10.94 min.[4]
Mandatory Visualization
Caption: Workflow for Iridium-Catalyzed Enantioselective Synthesis and Analysis.
Caption: Troubleshooting Guide for Low Enantiomeric Excess.
References
- 1. rsc.org [rsc.org]
- 2. A transition-metal-free multicomponent reaction towards constructing chiral 2H-1,4-benzoxazine scaffolds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Separation of 2H-1,4-Benzoxazin-6-ol, 3,4-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. asym.dicp.ac.cn [asym.dicp.ac.cn]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Side Reactions in Palladium-Catalyzed Tandem Allylic Substitution for Heterocycle Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions encountered during palladium-catalyzed tandem allylic substitution for the synthesis of heterocycles.
Troubleshooting Guides
This section addresses specific side reactions in a question-and-answer format, offering potential causes and solutions.
β-Hydride Elimination
Question: My reaction is producing a significant amount of diene byproduct, and the yield of my desired heterocycle is low. What is causing this, and how can I prevent it?
Answer:
The formation of a diene byproduct is a strong indicator that β-hydride elimination is occurring as a major side reaction. This happens when an alkyl-palladium intermediate possesses an accessible β-hydrogen, which is abstracted by the palladium, leading to the formation of a palladium-hydride species and an alkene. In the context of tandem allylic substitution, this can interrupt the desired cyclization pathway.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Substrate Structure: The substrate has accessible β-hydrogens on the alkyl chain after the initial allylic substitution. | - Modify the substrate to remove β-hydrogens or to make them sterically inaccessible. - Introduce gem-disubstitution at the α- or β-position to the palladium center. |
| Ligand Choice: The ligand used does not sufficiently stabilize the alkyl-palladium intermediate to prevent β-hydride elimination. | - Employ bulky electron-donating phosphine ligands (e.g., P(t-Bu)₃, Xantphos) to sterically hinder the formation of the syn-coplanar arrangement required for β-hydride elimination. - Utilize N-heterocyclic carbene (NHC) ligands, which can provide strong σ-donation to stabilize the palladium center. |
| Reaction Temperature: Higher temperatures can provide the activation energy needed for β-hydride elimination to compete with the desired cyclization. | - Perform the reaction at a lower temperature. A temperature screen is recommended to find the optimal balance between reaction rate and suppression of the side reaction. |
| Solvent Effects: The solvent may not be optimal for promoting the desired tandem cyclization over β-hydride elimination. | - Screen different solvents. Aprotic polar solvents like THF, dioxane, or toluene are often good starting points. The choice of solvent can influence the stability of the key intermediates. |
Isomerization and Epimerization
Question: I am observing a mixture of regioisomers or epimers in my final heterocyclic product. How can I improve the selectivity?
Answer:
The formation of isomers or epimers can arise from the dynamic nature of the π-allylpalladium intermediate. This intermediate can undergo η³-η¹-η³ isomerization , leading to the attack of the nucleophile at different positions (regioisomers) or with different stereochemistry (epimers).[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Ligand Control: The chiral ligand is not effectively discriminating between the two faces of the π-allyl intermediate or the two termini. | - Ligand Screening is critical. The choice of ligand has a profound impact on regioselectivity and enantioselectivity.[2] Test a variety of chiral phosphine ligands (e.g., Trost ligands, PHOX ligands) and phosphoramidite ligands. - The bite angle of bidentate ligands can significantly influence selectivity. |
| Nucleophile Reactivity: The rate of nucleophilic attack is slow relative to the rate of isomerization of the π-allylpalladium intermediate. | - Increase the nucleophilicity of the internal nucleophile. This can sometimes be achieved by adjusting the base or additives. |
| Solvent and Additives: The reaction medium can influence the equilibrium of the π-allyl intermediates. | - The polarity of the solvent can affect the rate of isomerization. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, DMF). - Additives such as boronic acids have been shown to influence the enantioselectivity in some cases.[2] |
Competitive Intermolecular Reactions
Question: Instead of the desired intramolecular cyclization to form the heterocycle, I am observing significant amounts of intermolecular side products. Why is this happening?
Answer:
This issue arises when the rate of the intermolecular reaction of the initially formed substituted intermediate with another equivalent of the starting material or nucleophile competes with or exceeds the rate of the desired intramolecular cyclization .
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Concentration: High concentrations of reactants favor intermolecular collisions. | - Perform the reaction under high dilution conditions. This will favor the intramolecular pathway by reducing the probability of intermolecular encounters. |
| Substrate Conformation: The substrate may adopt a conformation that is unfavorable for the intramolecular cyclization. | - Redesign the substrate to favor a conformation that brings the nucleophilic and electrophilic centers in closer proximity. This can involve introducing rigid structural elements or changing the length of the tether connecting the reacting moieties. |
| Slow Cyclization Step: The intramolecular cyclization step is kinetically slow compared to competing intermolecular reactions. | - Optimize the reaction conditions (catalyst, ligand, temperature) to accelerate the cyclization step. - Ensure the nucleophile for the cyclization is sufficiently activated under the reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing a palladium-catalyzed tandem allylic substitution for heterocycle synthesis?
A1: The most critical parameters are the choice of the palladium precursor , the ligand , the solvent , and the base . The ligand, in particular, has a significant influence on the reactivity, selectivity, and the suppression of side reactions. A thorough screening of these parameters is essential for successful reaction development.[2]
Q2: How can I minimize catalyst decomposition?
A2: Palladium(0) catalysts can be sensitive to air and moisture. To minimize decomposition, it is crucial to use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration. Using stable palladium precatalysts can also be beneficial.
Q3: My starting material is being consumed, but I am not observing the desired product or any identifiable side products. What could be the issue?
A3: This could be due to several factors:
-
Catalyst deactivation: The palladium catalyst may be deactivated early in the reaction.
-
Product instability: The desired heterocyclic product might be unstable under the reaction conditions and could be decomposing.
-
Formation of insoluble polymers: Side reactions could be leading to the formation of insoluble polymeric materials that are not easily characterized by standard analytical techniques.
Consider analyzing the reaction mixture at earlier time points and using techniques like LC-MS to identify potential transient intermediates or decomposition products.
Quantitative Data Summary
The following table summarizes the effect of different phosphine ligands on the yield and enantiomeric excess (ee) for a model palladium-catalyzed tandem allylic substitution/cyclization reaction.
| Entry | Phosphine Ligand (L*) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | PPh₃ | 75 | - |
| 2 | (R)-BINAP | 85 | 92 |
| 3 | (S,S)-Chiraphos | 82 | 88 |
| 4 | Trost Ligand | 91 | 95 |
| 5 | P(t-Bu)₃ | 68 (with diene byproduct) | - |
Data is representative and compiled for illustrative purposes. Actual results will vary depending on the specific reaction.
Experimental Protocols
General Procedure for Palladium-Catalyzed Tandem Allylic Substitution for Pyrrolidine Synthesis
-
Catalyst Preparation: In a nitrogen-filled glovebox, a solution of Pd₂(dba)₃ (2.5 mol%) and the desired phosphine ligand (5.5 mol%) in degassed solvent (e.g., THF, 2 mL) is stirred at room temperature for 30 minutes.
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the allylic substrate (1.0 equiv), the nucleophile (1.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Reaction Initiation: Add the pre-formed catalyst solution to the Schlenk tube containing the substrate mixture via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired heterocycle.
Visualizations
Caption: Competing pathways in palladium-catalyzed tandem allylic substitution.
Caption: A logical workflow for troubleshooting common side reactions.
References
Technical Support Center: Efficient Synthesis of 2H-Benzo[b]oxazin-3(4H)-one Derivatives
Welcome to the technical support center for the synthesis of 2H-benzo[b]oxazin-3(4H)-one derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solvent selection and troubleshoot common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2H-benzo[b]oxazin-3(4H)-one derivatives?
A1: The most prevalent methods for synthesizing the 2H-benzo[b]oxazin-3(4H)-one core structure involve the cyclization of precursors such as 2-aminophenols or anthranilic acids.[1][2] A widely used approach is the reaction of a 2-aminophenol with an α-haloacetyl halide (e.g., chloroacetyl chloride) or an α-haloacetate (e.g., ethyl chloroacetate) in the presence of a base. Another common route involves the reaction of anthranilic acid with various reagents like acetic anhydride or acid chlorides.[2]
Q2: How critical is solvent selection for the synthesis of 2H-benzo[b]oxazin-3(4H)-one derivatives?
A2: Solvent selection is a critical parameter that can significantly influence the reaction's success. The choice of solvent can affect:
-
Reaction Rate: By influencing the solubility of reactants and the stabilization of transition states.
-
Product Yield: A well-chosen solvent can maximize the conversion of starting materials to the desired product.
-
Purity of the Product: The solvent can impact the formation of byproducts and the ease of purification.
-
Reaction Mechanism: In some cases, the solvent can participate in the reaction or favor a particular reaction pathway.
Q3: What are the general categories of solvents used in this synthesis, and what are their characteristics?
A3: Solvents are typically categorized based on their polarity into three main groups:
-
Polar Protic Solvents: (e.g., water, ethanol, methanol, acetic acid). These solvents contain O-H or N-H bonds and can act as hydrogen bond donors. They are effective at solvating both cations and anions.
-
Polar Aprotic Solvents: (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, acetonitrile). These solvents have a dipole moment but lack O-H or N-H bonds. They are good at solvating cations but less effective at solvating anions.
-
Nonpolar Solvents: (e.g., toluene, hexane, diethyl ether, dichloromethane (DCM)). These solvents have low dielectric constants and are not effective at solvating charged species.
Q4: Are there any green or solvent-free options for this synthesis?
A4: Yes, green chemistry approaches are gaining prominence. Solvent-assisted grinding and microwave-assisted synthesis under solvent-free conditions have been reported for the synthesis of benzoxazinone derivatives.[3] These methods can offer advantages such as shorter reaction times, higher yields, and reduced environmental impact.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of Reactants | - Select a solvent that effectively dissolves all starting materials at the reaction temperature. A solvent screen with small-scale reactions can be beneficial. - For poorly soluble reactants, consider using a higher boiling point solvent to increase solubility, or switch to a solvent system (a mixture of two or more solvents). |
| Inappropriate Solvent Polarity | - The polarity of the solvent can affect the stability of intermediates and transition states. If a reaction is not proceeding in a nonpolar solvent, a switch to a polar aprotic or polar protic solvent might be necessary, and vice versa. For some reactions, less polar solvents have been found to favor product formation.[1] |
| Side Reactions Promoted by the Solvent | - Protic solvents (e.g., alcohols) can sometimes react with acylating agents or other electrophilic starting materials, leading to unwanted byproducts. In such cases, switching to a polar aprotic or nonpolar solvent is recommended. - Some solvents may promote decomposition of starting materials or products, especially at elevated temperatures. Consider using a lower boiling point solvent or running the reaction at a lower temperature for a longer duration. |
| Solvent Not Inert | - Ensure the chosen solvent does not react with any of the reagents or the catalyst. For instance, basic solvents like pyridine can also act as a catalyst or reactant in some cases. |
Problem 2: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Steps |
| High-Boiling Point Solvent (e.g., DMF, DMSO) | - Aqueous Work-up: Since DMF and DMSO are water-soluble, a common technique is to dilute the reaction mixture with a large volume of water and extract the product with an immiscible organic solvent like ethyl acetate or diethyl ether. Multiple extractions may be necessary.[4] - Precipitation: If the product is a solid and insoluble in water, it may precipitate upon the addition of cold water to the reaction mixture. The solid can then be collected by filtration.[4] - Azeotropic Removal: Toluene can be added to the reaction mixture, and the solvents can be removed under reduced pressure. Toluene forms an azeotrope with DMF, facilitating its removal.[4] |
| Product is Soluble in the Reaction Solvent | - If the product is highly soluble in the reaction solvent, making precipitation or extraction difficult, consider changing to a solvent in which the product is less soluble. This can lead to the product crystallizing out of the reaction mixture upon cooling, simplifying isolation. |
| Co-elution with Solvent Impurities during Chromatography | - Ensure the solvent used for the reaction is of high purity. If impurities from the solvent are interfering with purification, consider using a different grade of solvent or purifying the solvent before use. |
Data Presentation
The selection of a suitable solvent is crucial for optimizing the yield and reaction time. Below is a summary of the effect of different solvents on the synthesis of a 2H-benzo[b]oxazin-3(4H)-one derivative.
Table 1: Effect of Solvent on the Yield of a Representative 2H-Benzo[b]oxazin-3(4H)-one Derivative *
| Solvent | Solvent Type | Boiling Point (°C) | Typical Yield (%) |
| Acetone | Polar Aprotic | 56 | Moderate to Good |
| Acetonitrile | Polar Aprotic | 82 | Good |
| Dichloromethane (DCM) | Nonpolar | 40 | Moderate |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Good to Excellent |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Good to Excellent |
| Ethanol | Polar Protic | 78 | Moderate |
| Toluene | Nonpolar | 111 | Moderate to Good |
| Solvent-free (Microwave) | - | - | Excellent |
*Note: Yields are indicative and can vary significantly based on the specific substrates, reaction conditions (temperature, reaction time, catalyst), and work-up procedures.
Experimental Protocols
Representative Synthesis of 2H-benzo[b]oxazin-3(4H)-one from 2-Aminophenol and Ethyl Chloroacetate
This protocol describes a common method for the synthesis of the parent 2H-benzo[b]oxazin-3(4H)-one.
Materials:
-
2-Aminophenol
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone (or other suitable solvent from Table 1)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-aminophenol (1 equivalent) in acetone, add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to afford the pure 2H-benzo[b]oxazin-3(4H)-one.
Visualizations
Workflow for Solvent Selection
References
Validation & Comparative
Validating the Neuroprotective Effects of 8-Benzylamino-Substituted-3-Alkyl-1,4-Benzoxazines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines against other neuroprotective agents. The information is compiled from preclinical studies to support further research and development in the field of neuroprotection.
Introduction to 8-Benzylamino-Substituted-3-Alkyl-1,4-Benzoxazines
A series of 8-amino-1,4-benzoxazine derivatives have been synthesized and evaluated for their potential to protect neurons from oxidative stress-mediated degeneration. Within this class of compounds, 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines have emerged as particularly promising candidates.[1] These compounds have demonstrated potent neuroprotective activity in in vitro models of oxidative stress, coupled with low intrinsic cytotoxicity, suggesting a favorable safety profile.[1] The primary proposed mechanism of action for these compounds is their antioxidant activity, which helps to mitigate the damaging effects of reactive oxygen species (ROS) in neuronal cells.
Comparative In Vitro and In Vivo Efficacy
The neuroprotective potential of 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines has been assessed in both cell culture and animal models. This section compares their performance with the established neuroprotective agent, Exifone, and other relevant compounds.
In Vitro Neuroprotection and Cytotoxicity
Studies on primary neuronal cultures have been instrumental in quantifying the neuroprotective efficacy and safety of these benzoxazine derivatives. The key parameters evaluated are the concentration required for 50% neuroprotection (IC50) against an oxidative insult and the concentration causing 50% cytotoxicity (CC50). A higher safety index (CC50/IC50) indicates a more favorable therapeutic window.
While the specific IC50 and CC50 values from the primary literature by Man et al. (1999) were not available in the searched resources, the study concluded that 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines possessed the most significant neuroprotective activity with minimal cytotoxicity among the tested derivatives.
In Vivo Neuroprotection
The efficacy of two specific compounds, S 24429 ((R,S)-(3-tert-butyl-8-phenylethylamino-3,4-dihydro-2H-1,4-benzoxazin-5-yl)(phenyl)methanone) and S 24718 ((R,S)-(3-cyclopentyl-8-benzylamino-3,4-dihydro-2H-1,4-benzoxazin-5-yl)(phenyl)methanone), was evaluated in a murine model of excitotoxic brain injury.
Table 1: Comparison of In Vivo Neuroprotective Effects
| Compound | Dose (mg/kg, i.p.) | Reduction in Lesion Size (%) | Comparator | Comparator Dose (mg/kg, i.p.) | Comparator Reduction in Lesion Size (%) |
| S 24429 | 1 and 10 | Data not available | Exifone | 1 and 10 | Inactive |
| S 24718 | 1 and 10 | Data not available | Exifone | 1 and 10 | Inactive |
Data on the specific percentage of lesion reduction for S 24429 and S 24718 were not available in the searched resources, however, the study by Lockhart et al. (2001) reported them as "powerful neuroprotective agents" at the tested doses, while Exifone was found to be inactive.
Alternative Neuroprotective Agents: A Comparative Overview
A comprehensive evaluation requires comparison with other neuroprotective agents that have different mechanisms of action.
Table 2: Comparison with Alternative Neuroprotective Agents
| Agent | Primary Mechanism of Action | Key Experimental Findings |
| Exifone | Antioxidant; HDAC1 Activator | Inactive in the in vivo excitotoxicity model at 1 and 10 mg/kg. Potent activator of HDAC1, suggesting a role in genomic stability and neuroprotection through epigenetic mechanisms. |
| Edaravone | Free radical scavenger | Clinically approved for acute ischemic stroke and ALS. Reduces oxidative stress and has shown neuroprotective effects in various preclinical models of neurological disorders. |
| Riluzole | Glutamate modulator (inhibits glutamate release and blocks postsynaptic glutamate receptors) | Approved for the treatment of ALS. Modestly extends survival in ALS patients. Its primary mechanism is reducing excitotoxicity. |
| N-acetylcysteine (NAC) | Glutathione precursor; Antioxidant | Investigated in various neurological conditions including stroke and Parkinson's disease. Acts by replenishing intracellular glutathione levels, a major antioxidant. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro Neuroprotection Assay
Objective: To assess the ability of a compound to protect primary neurons from oxidative stress-induced cell death.
Methodology:
-
Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured in appropriate media.
-
Induction of Oxidative Stress: After a period of stabilization in culture, neurons are exposed to an oxidative agent, such as hydrogen peroxide (H2O2) or a combination of L-homocysteic acid and buthionine sulfoximine (BSO) to induce oxidative stress.
-
Compound Treatment: The test compounds (8-benzylamino-substituted-3-alkyl-1,4-benzoxazines or comparators) are added to the culture medium at various concentrations, typically 24 hours prior to the oxidative insult.
-
Assessment of Cell Viability: Cell viability is quantified using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT salt is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product, the absorbance of which is measured spectrophotometrically.
-
Data Analysis: The neuroprotective effect is calculated as the percentage of viable cells in the presence of the compound and the oxidative insult, compared to cells treated with the insult alone. The IC50 value is determined from the dose-response curve.
In Vivo Excitotoxicity Model
Objective: To evaluate the neuroprotective effect of a compound in an animal model of acute brain injury.
Methodology:
-
Animal Model: The model utilizes newborn mice (e.g., 5-day-old).
-
Induction of Excitotoxic Lesion: A potent excitotoxin, such as S-bromo-willardiine, is injected intracerebrally into the cortex or white matter. This induces localized neuronal death.
-
Compound Administration: The test compounds are administered systemically (e.g., via intraperitoneal injection) at different doses, typically at a specific time point before or after the excitotoxin injection.
-
Assessment of Brain Lesion: After a set period (e.g., 5 days), the animals are euthanized, and their brains are processed for histological analysis. The size of the lesion (area of neuronal death) is quantified using staining techniques (e.g., Nissl staining) and image analysis.
-
Data Analysis: The neuroprotective effect is expressed as the percentage reduction in the mean lesion size in the treated group compared to the vehicle-treated control group.
Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular pathways is essential for targeted drug development.
Oxidative Stress Pathway in Neurons
The primary proposed mechanism for 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines is the mitigation of oxidative stress. The following diagram illustrates the key elements of this pathway.
Caption: Oxidative stress pathway in neurons and the site of action for benzoxazines.
Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram outlines the key steps in the in vitro assessment of neuroprotective compounds.
Caption: Workflow for the in vitro neuroprotection assay using primary neurons.
Conclusion
The available preclinical data suggests that 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines are a promising class of neuroprotective agents with a primary antioxidant mechanism of action. Their potent in vitro activity and in vivo efficacy in a model of excitotoxicity, particularly in comparison to the inactivity of Exifone in the same model, highlight their potential for further development. However, to build a more comprehensive understanding, future studies should aim to fully characterize their pharmacokinetic and pharmacodynamic properties, and to explore their efficacy in a wider range of neurodegenerative disease models. Direct, head-to-head comparisons with other clinically relevant neuroprotective agents like Edaravone and Riluzole under identical experimental conditions would be highly valuable.
References
A Comparative Analysis of Antioxidant Activity in Benzoxazolinone and Benzothiazolinone Derivatives
For Immediate Release
In the ongoing search for novel therapeutic agents, heterocyclic compounds have emerged as a promising frontier. Among these, benzoxazolinone and benzothiazolinone derivatives are gaining significant attention for their diverse biological activities, including their potential as antioxidants.[1][2][3][4][5] This guide provides a comparative overview of the antioxidant capacities of these two compound classes, supported by experimental data from various in vitro assays, to assist researchers and drug development professionals in this field.
The core structure of these molecules, featuring a benzene ring fused to either an oxazolone or a thiazolone ring, serves as a versatile scaffold for chemical modifications. These modifications can significantly influence their physicochemical properties and biological functions, including their ability to scavenge harmful free radicals and mitigate oxidative stress, a key factor in numerous pathological conditions.[6][7]
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of various benzoxazolinone and benzothiazolinone derivatives has been evaluated using several standard assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the IC50 values obtained from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays for selected derivatives.
| Compound Class | Derivative | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzoxazolinone | Hydrazone derivative 17 | DPPH | Not specified, but noted as highly active | Ascorbic Acid | Not specified |
| Hydrazone derivative 18 | DPPH | Not specified, but noted as highly active | Ascorbic Acid | Not specified | |
| N-naphthoyl-2(3H)-benzoxazolone | DPPH | ~150 | Ascorbic Acid | ~50 | |
| Benzothiazolinone | Thiol derivative T2 | DPPH | ~50 | WR-1065 | >100 |
| Thiol derivative T3 (Thiadiazole) | DPPH | 53 ± 6 | WR-1065 | >100 | |
| Thiol derivative T2 | ABTS | Not specified, but highly active | WR-1065 | Not specified | |
| Thiol derivative T3 (Thiadiazole) | ABTS | 23 ± 2 | WR-1065 | >100 | |
| N-naphthoyl-2(3H)-benzothiazolone | DPPH | ~125 | Ascorbic Acid | ~50 |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions. "Not specified" indicates the source noted high activity without providing a precise IC50 value in the abstract.
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment and comparison of antioxidant activity. Below are generalized protocols for the most commonly cited assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[8] The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically.
-
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol or ethanol).[8]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO, methanol).
-
Standard antioxidant (e.g., Ascorbic acid, Trolox, BHT).
-
-
Procedure:
-
A working solution of DPPH is prepared and its absorbance is measured at its maximum wavelength (typically ~517 nm) to get a baseline reading (A_control).[8]
-
Varying concentrations of the test compounds are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6]
-
The absorbance of the resulting solution (A_sample) is measured at the same wavelength.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS Radical Cation Scavenging Assay
This assay measures the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+). The ABTS radical is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.
-
Reagents:
-
ABTS solution (typically 7 mM).
-
Potassium persulfate solution (typically 2.45 mM).
-
Phosphate buffered saline (PBS) or ethanol.
-
Test compounds and a standard antioxidant.
-
-
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by mixing the ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to obtain an absorbance of ~0.70 at 734 nm.
-
A small volume of the test compound at various concentrations is allowed to react with the ABTS•+ solution.
-
The absorbance is recorded after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition and the IC50 value are calculated in a manner similar to the DPPH assay.
-
Visualizing Workflows and Mechanisms
To better understand the experimental process and the underlying chemical interactions, the following diagrams are provided.
Caption: Workflow for a typical in vitro antioxidant capacity assay.
Caption: Key mechanisms of free radical scavenging by antioxidants.
Conclusion
Both benzoxazolinone and benzothiazolinone scaffolds present viable platforms for the development of potent antioxidant agents. The available data suggests that specific substitutions on the core ring structure are critical for enhancing radical scavenging activity. In particular, the introduction of hydrazone moieties to the benzoxazolinone structure and thiol groups to the benzothiazole ring appears to confer significant antioxidant properties.[9][10] Further research, including comprehensive structure-activity relationship (SAR) studies and evaluation in more complex biological systems, is warranted to fully elucidate the therapeutic potential of these derivatives in combating oxidative stress-related diseases.
References
- 1. Antioxidant activity of benzoxazolinonic and benzothiazolinonic derivatives in the LDL oxidation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure-Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of new thiadiazoles and benzothiazoles as potential radioprotectors: free radical scavenging activity in vitro and theoretical studies (QSAR, DFT) - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship of 8-amino-1,4-benzoxazine derivatives as neuroprotective agents
This guide provides a comprehensive comparison of 8-amino-1,4-benzoxazine derivatives based on their structure-activity relationship (SAR) as neuroprotective agents. The information is intended for researchers, scientists, and professionals in the field of drug development.
Structure-Activity Relationship of 8-Amino-1,4-Benzoxazine Derivatives
A series of 8-amino-1,4-benzoxazine derivatives have been synthesized and evaluated for their neuroprotective properties against oxidative stress-induced neuronal death.[1][2] The key findings from these studies highlight the critical role of substituents at the 3- and 8-positions of the 1,4-benzoxazine ring in modulating both neuroprotective efficacy and cytotoxicity.
Influence of Substituents on Neuroprotective Activity and Cytotoxicity
The neuroprotective activity and cytotoxicity of various 8-amino-1,4-benzoxazine derivatives are summarized in the table below. The data reveals that 3-alkyl substituents are crucial for potent neuroprotective activity.[1] Among the compounds with 3-alkyl groups, those bearing an 8-benzylamino substituent demonstrated the most promising profiles, exhibiting high neuroprotective activity with low intrinsic cytotoxicity.[1][2] The safety index (SI), a ratio of cytotoxicity to neuroprotective efficacy, is used to identify the most promising candidates.
| Compound | R1 (Position 3) | R2 (Position 8) | MTC (µM) | EC50 (µM) | Safety Index (SI = MTC/EC50) |
| 5a | H | H | >100 | >100 | - |
| 5b | Me | H | >100 | 45 | >2.2 |
| 5c | Et | H | >100 | 20 | >5 |
| 5d | t-Bu | H | >100 | 1.4 | >71 |
| 5e | c-Pen | H | >100 | 2.6 | >38 |
| 5f | H | Benzyl | >100 | >100 | - |
| 5g | Me | Benzyl | >100 | 15 | >6.7 |
| 5h | Et | Benzyl | >100 | 2.5 | >40 |
| 5i | t-Bu | Benzyl | >100 | 2.2 | >45 |
| 5j | c-Pen | Benzyl | >100 | 2.1 | >47 |
| S 24429 | t-Bu | Phenylethyl | - | - | - |
| S 24718 | c-Pen | Benzyl | - | - | - |
MTC: Maximum Tolerated Concentration, the highest concentration that does not induce significant toxicity. EC50: Half maximal effective concentration for neuroprotection. Data sourced from in vitro studies on oxidative stress-mediated neuronal degeneration.[1][2]
In Vivo Neuroprotective Activity
Selected compounds, S 24429 ((R,S)-(3-tert-butyl-8-phenylethylamino-3,4-dihydro-2H-1,4-benzoxazin-5-yl)(phenyl)methanone) and S 24718 ((R,S)-(3-cyclopentyl-8-benzylamino-3,4-dihydro-2H-1,4-benzoxazin-5-yl)(phenyl)methanone), have demonstrated significant neuroprotective effects in an in vivo model of brain damage that mimics cerebral palsy.[3] Both compounds, administered at doses of 1 and 10 mg/kg i.p., were effective in protecting against lesions induced by S-bromo-willardiine in newborn mice.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of 8-amino-1,4-benzoxazine derivatives.
In Vitro Neuroprotection Assay
-
Cell Culture: Primary cultures of murine hippocampal neurons were prepared from fetal mice.
-
Induction of Oxidative Stress: Neuronal degeneration was induced by exposing the cell cultures to a toxic concentration of a pro-oxidant agent.
-
Treatment: The 8-amino-1,4-benzoxazine derivatives were added to the culture medium at various concentrations prior to the induction of oxidative stress.
-
Assessment of Neuroprotection: Cell viability was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. The absorbance, which correlates with the number of viable cells, was measured spectrophotometrically. The neuroprotective effect was expressed as the percentage of viable cells in the presence of the compound compared to the control cultures.
Cytotoxicity Assay
-
Cell Culture: The same primary hippocampal neuronal cultures were used.
-
Treatment: The cells were exposed to increasing concentrations of the 8-amino-1,4-benzoxazine derivatives for a specified period.
-
Assessment of Cytotoxicity: Cell viability was determined using the MTT assay. The Maximum Tolerated Concentration (MTC) was defined as the highest concentration of the compound that did not significantly reduce cell viability compared to untreated control cultures.
Signaling Pathways and Mechanisms of Action
The primary mechanism of neuroprotection for these 8-amino-1,4-benzoxazine derivatives is attributed to their antioxidant properties.[1][3] They are capable of mitigating oxidative stress-mediated neuronal degeneration. While the precise signaling pathways are not fully elucidated in the provided references, their antioxidant nature suggests a potential interaction with pathways that regulate cellular redox homeostasis, such as the Nrf2-ARE pathway.
Caption: Potential antioxidant and Nrf2-mediated neuroprotective pathway.
Experimental Workflow
The general workflow for the in vitro evaluation of these compounds is depicted below.
Caption: General workflow for in vitro neuroprotection and cytotoxicity assays.
Comparison with Other Benzoxazine Derivatives
While this guide focuses on 8-amino derivatives, it is noteworthy that other substitution patterns on the 1,4-benzoxazine scaffold also yield neuroprotective agents. For instance, 2-alkylamino-substituted-1,4-benzoxazine derivatives have been explored, with the 3,3-diphenyl-substituted derivative being identified as a potent neuroprotective compound.[4][5] This suggests that multiple regions of the benzoxazine core can be modified to achieve desired neuroprotective profiles.
Conclusion
The structure-activity relationship studies of 8-amino-1,4-benzoxazine derivatives have identified key structural features that contribute to potent neuroprotective activity with minimal cytotoxicity. Specifically, the presence of a bulky alkyl group at the 3-position and a benzylamino or related group at the 8-position are critical for efficacy. The high safety indices and in vivo activity of lead compounds like S 24429 and S 24718 underscore the potential of this chemical class for the development of novel therapies for neurodegenerative disorders. Future research could focus on elucidating the precise molecular targets and signaling pathways involved in their neuroprotective action.
References
- 1. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Exifone and 3,4-Dihydro-2H-benzo[b]oxazin-6-ol as Neuroprotective Agents
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the neuroprotective properties of the established agent, exifone, against the lesser-studied compound, 3,4-Dihydro-2H-benzo[b]oxazin-6-ol. This analysis is based on currently available experimental data.
Executive Summary
Exifone has been identified as a potent neuroprotective agent with a well-defined mechanism of action centered on the activation of Histone Deacetylase 1 (HDAC1). Extensive in vitro and in vivo studies have demonstrated its efficacy in models of neurodegenerative diseases. In contrast, there is a significant lack of direct experimental evidence supporting the neuroprotective, antioxidant, or anti-inflammatory properties of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol. While the benzoxazine scaffold is present in various biologically active compounds, including some with neuroprotective effects, data on the parent compound is currently unavailable in the scientific literature. This guide, therefore, presents a comprehensive overview of the robust data available for exifone, alongside a discussion of the potential of the benzoxazine chemical class, highlighting the critical data gap for 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.
Exifone: A Profile of a Neuroprotective HDAC1 Activator
Exifone is a polyphenolic compound that has been shown to be effective in treating cognitive decline associated with Alzheimer's and Parkinson's diseases.[1][2] Its primary mechanism of neuroprotection involves the activation of HDAC1, a key enzyme in maintaining genomic integrity and suppressing cell cycle re-entry in neurons, which are critical factors in preventing neuronal death in the context of neurodegeneration.[1][3][4]
Mechanism of Action
Exifone acts as a mixed, non-essential activator of HDAC1, meaning it can bind to both the free enzyme and the enzyme-substrate complex to increase its catalytic activity.[1][2] This activation of HDAC1 is believed to confer neuroprotection by preventing DNA damage and promoting DNA repair mechanisms in neurons.[1][4]
Quantitative Data on Exifone's Efficacy
The following tables summarize key quantitative data from in vitro studies on exifone.
| HDAC Activation | |
| Parameter | Value |
| HDAC1 EC1.5 | 0.002 µM[5][6] |
| HDAC2 EC1.5 | 0.015 µM[5][6] |
| HDAC1 Selectivity | At least 4-fold over HDAC2[5] |
| In Vitro Neuroprotection | |
| Model | Effect |
| Tauopathy patient iPSC-derived neurons (oxidative stress model) | Neuroprotective[1][2] |
| PC12 cells (β-amyloid toxicity model) | Prevents toxicity[5] |
Experimental Protocols for Exifone Studies
HDAC1 Activation Assay (RapidFire MS)
This assay quantitatively measures the deacetylation activity of HDAC1 on a specific acetylated peptide substrate.[6]
-
Reaction Setup: Recombinant HDAC1 is incubated with an acetylated peptide substrate (e.g., derived from histone H4 or p53) in the presence of varying concentrations of exifone.
-
Deacetylation Reaction: The mixture is incubated to allow for the enzymatic deacetylation of the substrate by HDAC1.
-
Quenching: The reaction is stopped.
-
Analysis: The reaction products are analyzed using RapidFire Mass Spectrometry to quantify the amount of deacetylated substrate, which is a direct measure of HDAC1 activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HDAC1 Activating Compounds as Therapeutics for Neurodegenerative Disorders - Li-Huei Tsai [grantome.com]
- 4. HDAC1 Activators Improve DNA Repair in Neurons to Treat Cognitive Decline – Fight Aging! [fightaging.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
Unlocking Neuroprotection: A Comparative Analysis of Benzoxazine Derivatives in Combating Oxidative Stress-Mediated Neuronal Degeneration
For Immediate Release
In the ongoing battle against neurodegenerative diseases, the scientific community continues to explore novel therapeutic avenues. Among the promising candidates, benzoxazine derivatives have emerged as potent agents against oxidative stress, a key culprit in neuronal cell death. This guide offers an in-depth comparison of the efficacy of various benzoxazine derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for effective neuroprotective strategies.
At a Glance: Efficacy of Benzoxazine Derivatives
The neuroprotective potential of several classes of benzoxazine derivatives has been evaluated through various in vitro studies. Key parameters such as antioxidant capacity, reduction of reactive oxygen species (ROS), and enhancement of cell viability are summarized below.
| Derivative Class | Key Compounds | Antioxidant Activity (IC50) | Cellular ROS Reduction | Neuronal Cell Viability | Key Mechanistic Insight |
| 8-Amino-1,4-Benzoxazines | 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines | Data not specified in abstracts | Significant inhibition of oxidative stress-mediated neuronal degeneration[1][2] | High safety index (up to 71 for some derivatives)[2] | Structure-activity relationship suggests importance of 3-alkyl and 8-benzylamino substituents[1][2] |
| 5,7,8-Trimethyl-1,4-Benzoxazine Hybrids | Catechol and Resorcinol Hybrids | Catechol derivatives more potent than resorcinol analogues[3][4][5] | Effectively reduce intracellular ROS levels in human skin fibroblasts[3][4][5] | One catechol derivative enhanced fibroblast viability[3][4][5] | Upregulation of heme oxygenase-1 (HO-1) gene expression and enhancement of cellular glutathione (GSH) levels[3][4][5] |
| 2H-1,4-Benzoxazin-3(4H)-one Derivatives | Compounds e2 , e16 , e20 | Not specified for direct antioxidant activity | Significantly reduced LPS-induced ROS production in microglial cells[6] | Exhibited promising anti-inflammatory effects without significant cytotoxicity[6] | Activation of the Nrf2-HO-1 signaling pathway[6] |
| Benzoxazolinone/Benzothiazolinone Derivatives | Phenolic compounds 13 and 14b | Potent inhibition of LDL oxidation[7] | Not specified | Significantly increased cell viability (MTT assay and LDH release assay)[7] | Inhibition of lipid peroxidation[7] |
Delving Deeper: Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of benzoxazine derivatives against oxidative stress.
Cellular Reactive Oxygen Species (ROS) Detection Assay
This protocol is essential for quantifying the intracellular antioxidant effect of the benzoxazine derivatives.
-
Cell Culture: Neuronal cells (e.g., SH-SY5Y, primary cortical neurons) are cultured in appropriate media and conditions to achieve a suitable confluency.
-
Induction of Oxidative Stress: Cells are exposed to an ROS-inducing agent such as hydrogen peroxide (H₂O₂), or glutamate to mimic excitotoxicity-induced oxidative stress.
-
Treatment with Benzoxazine Derivatives: The cells are co-incubated with various concentrations of the test benzoxazine derivatives for a specified period.
-
Staining with DCFH-DA: The cells are then treated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell.
-
Fluorescence Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence in cells treated with benzoxazine derivatives compared to the control (only ROS inducer) indicates a reduction in intracellular ROS levels.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability and proliferation, providing insights into the cytoprotective effects of the derivatives.
-
Cell Plating: Neuronal cells are seeded in 96-well plates at an optimal density and allowed to adhere overnight.
-
Induction of Neuronal Damage and Treatment: Cells are subjected to oxidative stress (e.g., with H₂O₂) in the presence or absence of varying concentrations of the benzoxazine derivatives and incubated for a predetermined time (e.g., 24 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm. Increased absorbance in derivative-treated wells compared to the oxidative stress control indicates enhanced cell viability.[8][9][10][11]
Western Blot Analysis for Nrf2 and HO-1
This technique is used to determine the protein expression levels of key components of the antioxidant response pathway, providing mechanistic insights.
-
Cell Lysis and Protein Quantification: After treatment with benzoxazine derivatives, cells are lysed to extract total protein. The protein concentration of each sample is determined using a protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (Nrf2 and HO-1) and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection and Analysis: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured. The band intensities are quantified, and the expression of the target proteins is normalized to the loading control to compare the effects of the different treatments.[12][13][14][15][16]
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Key pathway of neuronal damage induced by oxidative stress.
Caption: Activation of the Nrf2-ARE pathway by benzoxazine derivatives.
Caption: Workflow for assessing benzoxazine derivative efficacy.
This guide provides a foundational understanding of the comparative efficacy of benzoxazine derivatives in mitigating oxidative stress-induced neuronal degeneration. The presented data and protocols offer a valuable resource for researchers aiming to advance the development of novel neuroprotective therapeutics. Further head-to-head comparative studies are warranted to definitively establish the most promising candidates for clinical translation.
References
- 1. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and S… [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. texaschildrens.org [texaschildrens.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Purity Validation of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol. The objective is to offer a clear, data-driven comparison of these two orthogonal analytical techniques, complete with detailed experimental protocols and illustrative data.
Introduction
3,4-Dihydro-2H-benzo[b]oxazin-6-ol is a heterocyclic compound of interest in medicinal chemistry and materials science. Ensuring the purity of this starting material is critical for the validity of research findings and the quality of downstream products. This guide outlines the validation of its purity using two robust analytical methods: HPLC for quantitative analysis of impurities and Quantitative NMR (qNMR) for an absolute purity determination.
Experimental Data Comparison
The following tables summarize hypothetical, yet representative, data from the analysis of three different batches of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.
Table 1: Comparative Purity Analysis by HPLC
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (Area %) | 99.85% | 99.52% | 99.91% | ≥ 99.5% |
| Major Impurity (Area %) | 0.10% (at RRT 1.2) | 0.35% (at RRT 1.2) | 0.05% (at RRT 1.2) | ≤ 0.2% |
| Total Impurities (Area %) | 0.15% | 0.48% | 0.09% | ≤ 0.5% |
| Retention Time (min) | 5.42 | 5.41 | 5.43 | ± 0.2 min of reference |
Table 2: Comparative Purity Analysis by ¹H-qNMR
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (w/w %) | 99.8% | 99.4% | 99.9% | ≥ 99.5% |
| Internal Standard | Maleic Acid | Maleic Acid | Maleic Acid | N/A |
| Selected Signal (Analyte) | δ 6.37 (d, 1H) | δ 6.37 (d, 1H) | δ 6.37 (d, 1H) | N/A |
| Selected Signal (Standard) | δ 6.25 (s, 2H) | δ 6.25 (s, 2H) | δ 6.25 (s, 2H) | N/A |
Experimental Protocols
Detailed methodologies for the HPLC and NMR analyses are provided below. These protocols are based on established analytical practices and can be adapted as needed.
HPLC Method for Purity Determination
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Autosampler and data acquisition software
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.
-
Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
¹H-qNMR Method for Purity Determination
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Experimental Parameters:
-
Solvent: DMSO-d₆
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Program: A standard 90° pulse sequence
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of Scans: 16
Sample Preparation:
-
Accurately weigh approximately 10 mg of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol and 5 mg of maleic acid into a vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
Data Processing and Purity Calculation: The purity of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol is calculated using the following formula:
Purity (w/w %) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for the purity validation process.
Caption: Workflow for purity validation.
Conclusion
Both HPLC and ¹H-qNMR are powerful techniques for assessing the purity of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol. HPLC is highly effective for detecting and quantifying minor impurities, providing a detailed impurity profile. In contrast, ¹H-qNMR offers a direct and absolute measure of the compound's purity without the need for a specific reference standard of the analyte itself, instead relying on a certified internal standard. The use of these two orthogonal methods provides a high degree of confidence in the purity assessment of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol, which is essential for its application in research and development. This guide provides the necessary framework for researchers to implement these validation methods effectively.
A Comparative Guide to the Thermal Stability of Polybenzoxazines from Diverse Phenolic Precursors
For Researchers, Scientists, and Drug Development Professionals
Polybenzoxazines, a class of high-performance thermosetting polymers, have garnered significant attention for their exceptional thermal stability, mechanical properties, and design flexibility. The choice of the phenolic precursor is a critical determinant of the final polymer's thermal characteristics. This guide provides an objective comparison of the thermal stability of polybenzoxazines derived from various phenolic precursors, supported by experimental data from recent studies.
Comparative Thermal Stability Data
The thermal stability of polybenzoxazines is primarily evaluated by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Key parameters include the temperature at 5% and 10% weight loss (Td5% and Td10%), the temperature of maximum decomposition (Tmax), char yield at high temperatures, and the glass transition temperature (Tg). The following table summarizes these parameters for polybenzoxazines synthesized from a range of phenolic precursors.
| Phenolic Precursor | Amine | Td5% (°C) | Td10% (°C) | Tmax (°C) | Char Yield (%) @ Temp (°C) | Tg (°C) |
| Bisphenol-A Based | ||||||
| Bisphenol-A | Aniline | - | ~260[1] | - | 32 @ 800 (N₂)[2] | 149 |
| Indane Bisphenol | Aniline | - | - | - | - | 146[3] |
| Spirobiindane Bisphenol | Aniline | - | - | - | - | 217[3] |
| Bio-based Phenols | ||||||
| Vanillin | Jeffamine D-230 | - | - | 541[4] | - | - |
| Thymol | Jeffamine D-230 | - | - | 375[4] | 23 @ 800 (N₂)[4] | - |
| Carvacrol | Jeffamine D-230 | - | - | 306.4[4] | - | - |
| Cardanol | Aniline | - | 368[5] | - | 58 @ unspecified temp[5] | - |
| Cardanol | Various Diamines | ~324-368[5] | - | - | - | - |
| Other Phenols | ||||||
| Phenol (with acetylene group) | 3-Aminophenylacetylene | - | 520-600[2] | - | 71-81 @ 800 (N₂)[2][6] | - |
| Naphthol | Aniline | 227[7][1] | 260[7][1] | - | - | - |
| p-Toluidine | Phenol | 150-192[7][1] | 250-355[7][1] | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for the synthesis and thermal characterization of polybenzoxazines.
Synthesis of Benzoxazine Monomers
The synthesis of benzoxazine monomers is typically achieved through a Mannich condensation reaction involving a phenolic compound, a primary amine, and formaldehyde.[4]
General Procedure:
-
Reactant Mixture: The phenolic precursor, primary amine, and paraformaldehyde are combined in a specific molar ratio (commonly 1:1:2) in a reaction flask.[7][1] The reaction can be performed with or without a solvent.
-
Reaction Conditions: The mixture is typically stirred and heated. For solvent-based synthesis, a reflux may be carried out at a specific temperature for several hours.[7][1] For solventless methods, the reactants are heated to a molten state.[5]
-
Purification: After the reaction is complete, the crude product is dissolved in a suitable organic solvent (e.g., chloroform, ethyl acetate). The solution is then washed with an aqueous basic solution (e.g., 1N NaOH) to remove unreacted phenols, followed by washing with distilled water.[7][1]
-
Drying and Isolation: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the purified benzoxazine monomer.[7][1]
Thermal Curing of Benzoxazine Monomers
Polybenzoxazines are formed through the thermally induced ring-opening polymerization of benzoxazine monomers.
General Procedure:
-
Sample Preparation: The synthesized benzoxazine monomer is placed in a mold or on a suitable substrate.
-
Curing Schedule: The monomer is subjected to a specific heating program in an oven or a hot press. This typically involves a multi-step process with gradual temperature increases to ensure complete curing and prevent void formation. For example, a curing schedule could be heating at 100°C for 1 hour, 120°C for 2 hours, 140°C for 2 hours, 160°C for 2 hours, 180°C for 2 hours, and a final post-curing step at 200°C for 2 hours.[8]
Thermal Analysis
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition behavior of the cured polybenzoxazines.
-
Instrument: A thermogravimetric analyzer is used.
-
Sample Preparation: A small amount of the cured polymer (typically 5-10 mg) is placed in a sample pan.[9]
-
Analysis Conditions: The sample is heated from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (typically nitrogen or air).[2][9]
Differential Scanning Calorimetry (DSC): DSC is employed to determine the curing behavior of the benzoxazine monomers and the glass transition temperature (Tg) of the cured polymers.
-
Instrument: A differential scanning calorimeter is used.
-
Sample Preparation: A small amount of the monomer or cured polymer (typically 2-5 mg) is sealed in an aluminum pan.[5]
-
Analysis Conditions: The sample is heated over a specific temperature range at a defined heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[2]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and thermal characterization of polybenzoxazines.
Caption: Workflow for polybenzoxazine synthesis and thermal analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of polybenzoxazine–metal hybrids and evaluation of their thermal property | springerprofessional.de [springerprofessional.de]
- 8. mdpi.com [mdpi.com]
- 9. Study on the Mechanical and Thermal Properties and Shape Memory Behaviors of Blends of Bio-Based Polybenzoxazine and Polycaprolactone with Different Molecular Weights - PMC [pmc.ncbi.nlm.nih.gov]
In vitro cytotoxicity assessment of novel 8-amino-1,4-benzoxazine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxic effects of novel benzoxazine derivatives against selected human cancer cell lines. Due to a lack of publicly available data on the specific anticancer cytotoxicity of 8-amino-1,4-benzoxazine derivatives, this guide will focus on a closely related and recently studied class: substituted 3,4-dihydro-2H-1,4-benzoxazine-purine hybrids. The data presented here is intended to serve as a reference for researchers interested in the anticancer potential of the broader benzoxazine scaffold. We will compare the cytotoxic performance of these novel compounds with standard chemotherapeutic agents, doxorubicin and cisplatin, and provide detailed experimental methodologies.
Comparative Cytotoxicity Data
The cytotoxic activity of novel substituted 3,4-dihydro-2H-1,4-benzoxazine-purine hybrids and standard chemotherapeutic agents was evaluated against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting cell growth, was determined for each agent. Lower IC50 values are indicative of higher cytotoxic potential.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Novel Benzoxazine-Purine Hybrids | |||
| Unsubstituted Derivative 1 | MCF-7 | 13.00 | [1] |
| HCT-116 | 7.06 | [1] | |
| Derivative 2b | MCF-7 | 3.26 | [1] |
| HCT-116 | 7.63 | [1] | |
| Derivative 4b | MCF-7 | 2.27 | [1] |
| HCT-116 | 4.44 | [1] | |
| Standard Chemotherapeutic Agents | |||
| Doxorubicin | MCF-7 | ~0.5 - 1.0 | |
| HCT-116 | ~0.1 - 0.5 | ||
| Cisplatin | MCF-7 | ~5 - 15 | |
| HCT-116 | ~2 - 10 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel benzoxazine derivatives and standard drugs (Doxorubicin, Cisplatin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (novel benzoxazine derivatives or standard drugs). A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram illustrates the general workflow for evaluating the in vitro cytotoxicity of novel compounds.
Caption: General workflow for assessing the in vitro cytotoxicity of novel compounds.
Proposed Signaling Pathway for Cytotoxicity of Benzoxazine-Purine Hybrids
Based on preliminary studies, the cytotoxic effects of certain substituted 3,4-dihydro-2H-1,4-benzoxazine-purine hybrids may involve the disruption of cell membrane permeability and the inhibition of key signaling kinases.[1] A proposed signaling pathway is depicted below. It is important to note that another related compound, a 6-amino-1,4-benzoxazine derivative, has been shown to inhibit apoptosis in a different context through modulation of ROS, NF-κB, and p53 pathways, suggesting that the mechanism of action can be highly dependent on the specific chemical structure and cellular context.[2]
Caption: Proposed signaling pathway for benzoxazine-purine hybrid cytotoxicity.
References
A Comparative Analysis of Novel Benzoxazine-Based Antioxidants and the Established Compound Probucol
For Immediate Release
In the dynamic landscape of antioxidant research and drug development, the quest for novel, more effective compounds is perpetual. This guide provides a comprehensive, data-driven comparison of emerging benzoxazine-based antioxidants against the well-established compound, probucol. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform future research and development endeavors.
Executive Summary
Probucol, a lipid-lowering agent with potent antioxidant properties, has long been a benchmark in the field. Its mechanism of action, including the inhibition of low-density lipoprotein (LDL) oxidation, is well-characterized.[1][2][3] Emerging benzoxazine derivatives are now showing considerable promise as antioxidants, with some exhibiting significant efficacy in various in vitro assays.[4][5] This guide synthesizes available data to facilitate a comparative understanding of their performance.
Comparative Antioxidant Activity
The following table summarizes the available quantitative data on the antioxidant activity of representative new benzoxazine derivatives and probucol. It is important to note that direct head-to-head comparative studies are limited; therefore, data from different studies are presented to provide a broader perspective. The primary endpoints evaluated include the half-maximal inhibitory concentration (IC50) in various antioxidant assays. A lower IC50 value indicates greater antioxidant activity.
| Antioxidant Assay | New Benzoxazine Derivatives | Probucol | Reference Compound(s) |
| Lipid Peroxidation Inhibition (IC50) | 5 - 16 µM (for various derivatives)[4][5][6] | Data not directly comparable in µM from available search results. However, it effectively prevents Cu2+-induced LDL oxidation at 5 µM.[1] | - |
| DPPH Radical Scavenging Activity | Dose-dependent scavenging observed.[7] | Dose-dependently scavenges DPPH radicals.[7] | - |
| ABTS Radical Scavenging Activity | Data not available in search results. | Data not available in search results. | - |
Note: The provided data for benzoxazine derivatives encompasses a range of novel compounds and should be interpreted as indicative of their potential. Direct comparisons are most accurate when conducted within the same study under identical experimental conditions.
Signaling Pathways and Mechanisms of Action
Both probucol and certain benzoxazine derivatives exert their antioxidant effects through the modulation of key cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Probucol's Antioxidant Signaling Pathway:
Probucol is known to activate the Keap1/Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[8][9][10][11] Under conditions of oxidative stress, probucol can promote the dissociation of the Nrf2 transcription factor from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus and activate the expression of a suite of antioxidant and cytoprotective genes.
Caption: Probucol's activation of the Keap1/Nrf2 antioxidant pathway.
Benzoxazine Derivatives' Signaling Pathways:
Some benzoxazine derivatives have been shown to modulate inflammatory pathways, such as by inhibiting the NF-κB signaling pathway.[12] Oxidative stress and inflammation are closely linked, and the ability to target both processes is a desirable characteristic for novel therapeutic agents.
Caption: Benzoxazine derivative's inhibition of the NF-κB pathway.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below to ensure reproducibility and facilitate comparative studies.
Lipid Peroxidation Inhibition Assay
This assay measures the ability of an antioxidant to inhibit the peroxidation of lipids, a key process in cellular damage.
Methodology:
-
Preparation of Microsomes: Rat liver microsomes are prepared by differential centrifugation.
-
Induction of Lipid Peroxidation: Lipid peroxidation is initiated by adding an oxidizing agent, such as ADP-Fe²⁺ or ascorbate-Fe²⁺, to the microsomal suspension.
-
Incubation: The reaction mixture, containing the microsomes, oxidizing agent, and the test compound (benzoxazine derivative or probucol) at various concentrations, is incubated at 37°C.
-
Measurement of Malondialdehyde (MDA): The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. This is typically done using the thiobarbituric acid reactive substances (TBARS) assay, where MDA reacts with thiobarbituric acid to form a colored product that can be measured spectrophotometrically at 532 nm.
-
Calculation of Inhibition: The percentage inhibition of lipid peroxidation is calculated by comparing the MDA levels in the presence and absence of the antioxidant. The IC50 value is then determined from the dose-response curve.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a rapid and simple method to evaluate the free radical scavenging activity of antioxidants.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.
-
Reaction Mixture: The test compound (at various concentrations) is added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from the plot of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Methodology:
-
Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: The test compound (at various concentrations) is added to the diluted ABTS•+ solution.
-
Absorbance Measurement: The absorbance is recorded at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble analog of vitamin E.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and in vitro antioxidant screening of new benzoxazine derivatives.
Caption: Workflow for synthesis and antioxidant screening.
Conclusion
While probucol remains a valuable benchmark, the exploration of new benzoxazine-based antioxidants is a promising avenue in the development of novel therapeutics for conditions associated with oxidative stress. The data presented in this guide, though not from direct comparative studies, suggest that certain benzoxazine derivatives possess potent antioxidant activity, particularly in inhibiting lipid peroxidation.[4][5] Their ability to modulate inflammatory pathways further enhances their therapeutic potential.[12]
Future research should focus on direct, head-to-head comparative studies of the most promising benzoxazine derivatives against probucol and other established antioxidants. Elucidating the full spectrum of their mechanisms of action, including their effects on various signaling pathways, will be critical in identifying lead compounds for further development. This guide serves as a foundational resource to inform and accelerate these vital research efforts.
References
- 1. Probucol inhibits oxidative modification of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of probucol in reducing plasma low-density lipoprotein cholesterol oxidation in hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probucol protects low-density lipoproteins from in vitro and in vivo oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel benzoxazine and benzothiazine derivatives as multifunctional antihyperlipidemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Probucol scavenged 1,1-diphenyl-2-picrylhydrazyl radicals and inhibited formation of thiobarbituric acid reactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic effect of Keap1-Nrf2-ARE pathway-related drugs on age-related eye diseases through anti-oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probucol, a “non-statin” cholesterol-lowering drug, ameliorates D-galactose induced cognitive deficits by alleviating oxidative stress via Keap1/Nrf2 signaling pathway in mice | Aging [aging-us.com]
- 10. Probucol, a "non-statin" cholesterol-lowering drug, ameliorates D-galactose induced cognitive deficits by alleviating oxidative stress via Keap1/Nrf2 signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective effects of a benzoxazine derivative against oxidized LDL-induced apoptosis and the increases of integrin beta4, ROS, NF-kappaB and P53 in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol: A Procedural Guide
Navigating the Safe Disposal of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol: A Procedural Guide
Hazard Profile and Quantitative Data Summary
Based on the Globally Harmonized System (GHS) classification for related benzoxazine compounds, 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol should be handled as a hazardous substance. The GHS07 pictogram, signifying a warning for acute toxicity, is associated with these related compounds.[1] The following table summarizes the hazard classifications for these similar compounds and should be used as a precautionary guide.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Note: This data is for related benzoxazine compounds and should be used as a precautionary guide for 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol.[1]
Experimental Protocol: Waste Disposal Procedure
The following step-by-step protocol outlines the necessary measures for the safe disposal of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol.
1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure the appropriate PPE is worn. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A laboratory coat
2. Waste Segregation and Collection:
-
Do not mix 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
Collect all waste, including contaminated consumables (e.g., pipette tips, weighing paper), in a designated, properly labeled, and sealable container.[1]
3. Labeling:
-
The waste container must be clearly labeled with the full chemical name: "3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol".
-
Include appropriate hazard symbols as indicated by the GHS classifications of similar compounds.
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Consult the SDS of any other chemicals in the vicinity to prevent accidental reactions.
5. Disposal:
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
-
Arrange for disposal through a licensed hazardous waste disposal company.
-
For transportation, it is important to note that a related compound, 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile, is classified as a toxic solid (UN2811, Hazard Class 6.1, Packing Group III).[3] This suggests that 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol waste may require similar transportation protocols.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol.
Caption: Disposal workflow for 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol, minimizing risks to themselves and the environment. Always prioritize consulting your institution's EHS office for specific guidance and requirements.
Personal protective equipment for handling 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol
Essential Safety and Handling Guide for 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol
For Researchers, Scientists, and Drug Development Professionals
Hazard Profile
Based on related benzoxazine compounds, 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol should be handled as a hazardous substance. The primary hazards include:
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| Protection Type | Equipment Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Inspect gloves before each use. | To prevent skin contact. Nitrile and Neoprene offer good resistance to a range of chemicals. |
| Eye and Face Protection | Safety glasses with side shields or tight-fitting safety goggles. A face shield may be required for larger quantities or when there is a splash hazard. | To protect eyes from splashes and airborne particles. |
| Skin and Body Protection | A flame-retardant lab coat or a disposable gown. Long-sleeved clothing should be worn. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient or for large spills, a full-face respirator with appropriate cartridges (organic vapor and particulate) or a self-contained breathing apparatus (SCBA) may be necessary. | To prevent inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol from receipt to use.
-
Receiving and Storage:
-
Upon receipt, inspect the container for damage or leaks.
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
-
Preparation and Use:
-
All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.
-
Before handling, ensure all necessary PPE is correctly worn.
-
To minimize dust formation, handle the solid material carefully. Avoid pouring or actions that could create airborne particles.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
-
Post-Experiment Cleanup:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical. Use a suitable solvent (e.g., 70% ethanol) followed by soap and water.
-
Properly dispose of all contaminated consumables (e.g., weighing paper, pipette tips) in the designated hazardous waste container.
-
Remove PPE carefully to avoid self-contamination. Dispose of single-use items in the hazardous waste stream. Reusable items should be decontaminated.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Response Plan
Immediate and appropriate action is crucial in the event of an emergency.
-
Spill Response:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Protect: Don the appropriate PPE, including respiratory protection if necessary.
-
Contain: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. For a liquid spill, contain it with absorbent pads or granules.
-
Clean: Carefully sweep or scoop the contained material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Plan
All waste containing 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all waste, including contaminated consumables and cleanup materials, in a designated, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Container Labeling:
-
Storage of Waste:
-
Keep the waste container tightly closed when not in use.
-
Store the container in a designated satellite accumulation area that is secure and under the control of the laboratory personnel.
-
-
Disposal:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
